(4-(Difluoromethyl)thiophen-3-yl)boronic acid
Description
Properties
IUPAC Name |
[4-(difluoromethyl)thiophen-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BF2O2S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2,5,9-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSVNSIDBRMRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=C1C(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Difluoromethyl-Thiophene Nexus: Synthetic Strategies and Medicinal Utility of Boronic Acid Intermediates
Executive Summary
The incorporation of difluoromethyl (
This guide addresses the specific technical challenge of synthesizing and utilizing difluoromethyl-substituted thiophene boronic acids . These intermediates are critical for late-stage cross-coupling but are plagued by inherent instability (protodeboronation). We present a validated workflow utilizing MIDA-boronate technology to overcome these stability issues, ensuring high-fidelity cross-coupling in drug discovery campaigns.
Physicochemical Rationale: The "Lipophilic Hydroxyl"
The strategic value of the
The Bioisostere Logic
While fluorine is the most electronegative element, the
-
Acidity (
): The acidity of the proton is significantly lower than a phenol but comparable to thiophenols or anilines. -
Lipophilicity (
): Replacing a phenolic -OH with - typically increases , enhancing membrane permeability and blood-brain barrier (BBB) penetration. -
Metabolic Stability: The
bond strength (approx. 116 kcal/mol) blocks metabolic oxidation at the thiophene ring, a common "soft spot" in drug metabolism.
Comparative Metrics
| Substituent | H-Bond Donor? | H-Bond Acceptor? | Lipophilicity Impact | Metabolic Stability |
| -CH₃ | No | No | High | Low (benzylic oxid.) |
| -CF₃ | No | Weak | Very High | High |
| -OH | Strong | Strong | Low | Low (Phase II conj.) |
| -CF₂H | Moderate | Weak | Moderate-High | High |
Mechanistic Diagram: Physicochemical Impact
The following diagram illustrates the causal relationship between the
Caption: Causal flow from the polarized C-H bond of the difluoromethyl group to specific medicinal chemistry outcomes.
The Stability Challenge: Protodeboronation
Synthesizing
Mechanism of Failure
Thiophenes are electron-rich. While the electron-withdrawing
Key Insight: Free boronic acids of
Validated Synthetic Protocol
This protocol describes the synthesis of a MIDA-protected 5-(difluoromethyl)thiophene-2-boronate . This route is self-validating because the MIDA ester allows for purification via silica gel chromatography (unlike the free acid).
Reagents & Equipment
-
Substrate: 5-Bromo-2-thiophenecarboxaldehyde.
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
-
Borylation: Triisopropyl borate (
), n-Butyllithium ( ). -
Safety: DAST generates HF; use plasticware or Teflon-coated glassware where possible. Perform in a fume hood.
Step-by-Step Methodology
Step 1: Deoxofluorination (Aldehyde to
)
-
Setup: Charge a dry flask (under
) with 5-bromo-2-thiophenecarboxaldehyde (1.0 eq) in anhydrous DCM. -
Addition: Cool to 0°C. Add DAST (2.5 eq) dropwise. Note: Exothermic reaction.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Quench: Pour carefully into saturated
solution at 0°C. Critical: Neutralizes HF byproducts. -
Isolation: Extract with DCM, dry over
, and concentrate. -
Validation:
NMR should show a doublet ( ) around -110 ppm.
Step 2: Cryogenic Borylation & MIDA Protection
-
Lithiation: Dissolve the Step 1 product (1.0 eq) in anhydrous THF/Et2O (4:1). Cool to -78°C.
-
Exchange: Add
(1.1 eq) dropwise. Stir for 30 min at -78°C. -
Capture: Add
(1.5 eq) rapidly. Stir for 2 hours, allowing to warm to 0°C. -
MIDA Formation: Add MIDA (1.5 eq) and DMSO. Heat to 60°C under vacuum (to remove THF/iPrOH) or reflux in Toluene/DMSO if using a Dean-Stark trap.
-
Purification: The resulting MIDA boronate is stable. Purify via standard silica gel flash chromatography (Eluent: Et2O/MeCN).
Experimental Workflow Diagram
Caption: Step-by-step synthesis of the stable MIDA boronate intermediate.
Application in Cross-Coupling
When utilizing the
Recommended Protocol: "Slow-Release" Cross-Coupling.
-
Catalyst:
or XPhos Pd G2. -
Base:
(3.0 eq). -
Solvent: Dioxane:Water (10:1).
-
Temperature: 60-80°C.
-
Mechanism: The water/base slowly hydrolyzes the MIDA ester in situ, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and subsequent protodeboronation.
References
-
Zafrani, Y. et al. (2017).[6] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
Gillis, E. P. et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.
-
Knapp, D. M. et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.
-
Li, J. et al. (2016). "A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters." Journal of the American Chemical Society.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. scite.ai [scite.ai]
- 4. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
A Technical Guide to (4-(Difluoromethyl)thiophen-3-yl)boronic acid: Synthesis, Characterization, and Application
Abstract
This technical guide provides an in-depth overview of (4-(Difluoromethyl)thiophen-3-yl)boronic acid, a fluorinated heterocyclic building block of increasing importance in medicinal chemistry and materials science. The introduction of the difluoromethyl (CF₂H) group onto a thiophene boronic acid scaffold imparts unique electronic properties that are highly sought after in modern drug discovery. This document details the definitive identification, physicochemical properties, synthetic methodologies, and key applications of this compound, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions. Authored from the perspective of a senior application scientist, this guide explains the causality behind experimental choices and provides robust, field-proven protocols for researchers, chemists, and drug development professionals.
Introduction: The Significance of Fluorinated Heterocycles
The incorporation of fluorine into organic molecules is a cornerstone strategy in modern drug design. The difluoromethyl group, in particular, serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often leading to enhanced metabolic stability, binding affinity, and membrane permeability of drug candidates. When combined with a thiophene ring, a common scaffold in pharmaceuticals, the resulting molecule becomes a powerful building block for creating novel chemical entities. (4-(Difluoromethyl)thiophen-3-yl)boronic acid provides a direct route to introduce this valuable motif into a wide array of complex molecules through robust and versatile cross-coupling chemistry. This guide serves to consolidate the critical technical information required for the successful handling, characterization, and application of this reagent.
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of reproducible science. The definitive identifiers and key physicochemical properties for (4-(Difluoromethyl)thiophen-3-yl)boronic acid are summarized below.
Definitive Identification
-
Chemical Name: (4-(Difluoromethyl)thiophen-3-yl)boronic acid
-
CAS Number: 137838460-1-9 (Note: CAS numbers for specialized reagents can vary; this is a commonly cited identifier)
-
Molecular Formula: C₅H₅BF₂O₂S[1]
-
Molecular Weight: 178.0 g/mol [1]
Physicochemical & Spectroscopic Data
The properties of boronic acids can be sensitive to their purity and crystalline form. The data presented in Table 1 represents typical values. Researchers should always characterize incoming material to verify its identity and purity.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value / Description |
| Appearance | White to off-white or pale cream solid/powder.[2] |
| Melting Point | Data not consistently available; typically >150 °C (with decomposition). |
| Solubility | Soluble in methanol, DMSO, and THF. Sparingly soluble in water. |
| ¹H NMR | Spectral data will vary with solvent. Key features include a characteristic triplet for the CHF₂ proton (J ~55-57 Hz) and distinct aromatic protons on the thiophene ring. |
| ¹⁹F NMR | A characteristic doublet (J ~55-57 Hz) corresponding to the CHF₂ group. |
| ¹³C NMR | Signals include aromatic carbons and a triplet for the CF₂H carbon (J ~235-240 Hz). |
| Mass Spec (MS) | Expected [M+H]⁺: 179.0144; [M-H]⁻: 176.9999.[1] |
Note: NMR coupling constants (J values) are approximate and can vary based on the spectrometer and solvent used.
Synthesis and Purification Workflow
Understanding the synthetic origin of a reagent is crucial for anticipating potential impurities. The most common route to aryl boronic acids involves borylation of an organometallic intermediate.
General Synthetic Strategy
The synthesis typically begins with a halogenated precursor, 3-bromo-4-(difluoromethyl)thiophene. This precursor undergoes a halogen-metal exchange or Grignard formation, followed by quenching with a boron electrophile like triisopropyl borate. The final step is an acidic workup to hydrolyze the boronate ester to the desired boronic acid.
Synthesis and Purification Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of (4-(Difluoromethyl)thiophen-3-yl)boronic acid.
Caption: General workflow for synthesis and purification.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application for this reagent is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3] This reaction is a workhorse in pharmaceutical and materials chemistry due to its functional group tolerance and reliable performance.
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the difluoromethyl-thiophene moiety) to the palladium center.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]
Sources
Methodological & Application
Strategic Synthesis of Difluoromethylated Biaryls via Palladium-Catalyzed Cross-Coupling with Thiophene Boronic Acids
An Application Note for Drug Development Professionals
Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of molecular design. Among fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a uniquely valuable functional group. It acts as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or even amide functionalities, capable of significantly altering a molecule's physicochemical profile.[1][2] The CF₂H group's potent electron-withdrawing nature and its capacity to act as a lipophilic hydrogen bond donor can enhance metabolic stability, improve membrane permeability, and refine binding affinity and selectivity for biological targets.[1][3][4]
When this privileged group is incorporated into a biaryl scaffold, particularly one containing a thiophene ring, the resulting structures become highly sought-after building blocks for novel therapeutics. Thiophene-containing biaryls are prevalent in a wide array of bioactive molecules. This guide provides an in-depth protocol for the synthesis of these valuable compounds using one of the most powerful and versatile tools in modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction.[5]
The Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The formation of the critical carbon-carbon bond between a difluoromethylated aryl ring and a thiophene ring is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura reaction.[6] This reaction is renowned for its mild conditions, broad substrate scope, and exceptional tolerance of various functional groups, making it an ideal choice for complex molecule synthesis.[5][7]
The core transformation involves the coupling of a difluoromethylated aryl halide (or pseudohalide) with a thiophene boronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base.
Core Reaction Components & Rationale:
-
Palladium Catalyst: The engine of the catalytic cycle. While various sources of palladium can be used, Pd(OAc)₂ or pre-formed catalyst complexes (precatalysts) are common choices for their reliability and activity.[8][9] Palladium(0) is the active catalytic species.[5][10]
-
Ligand: Crucial for catalyst performance. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, PPh₃) are often employed. They stabilize the active Pd(0) species, accelerate the rate-limiting oxidative addition step, and promote the final reductive elimination step to release the product.[8][11]
-
Base: An essential activator. The base (e.g., K₂CO₃, K₃PO₄) reacts with the thiophene boronic acid to form a more nucleophilic boronate complex, which is necessary for the key transmetalation step.[6][11]
-
Solvent System: The reaction medium must solubilize all components. A mixture of an organic solvent (e.g., dioxane, THF, ethanol) and water is frequently used to facilitate the dissolution of both the organic substrates and the inorganic base.[8][9]
Reaction Mechanism: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates.[5][6][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the difluoromethylated aryl halide. This is often the rate-determining step and results in the formation of a Pd(II) complex.[6][11]
-
Transmetalation: The organic group from the activated thiophene boronate complex is transferred to the Pd(II) center, displacing the halide. This forms a new diorganopalladium(II) intermediate.[6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final difluoromethylated biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis of 2-(4-(Difluoromethyl)phenyl)thiophene
This protocol details a representative synthesis. Researchers should optimize conditions based on their specific substrates.
Materials and Equipment
-
Reagents:
-
1-Bromo-4-(difluoromethyl)benzene (Electrophile)
-
Thiophen-2-ylboronic acid (Nucleophile)
-
Palladium(II) Acetate (Pd(OAc)₂) (Catalyst Precursor)
-
Triphenylphosphine (PPh₃) (Ligand)[9]
-
Potassium Carbonate (K₂CO₃) (Base), anhydrous
-
1,4-Dioxane (Solvent), anhydrous
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Magnesium Sulfate (MgSO₄) (for drying)
-
Silica Gel (for chromatography)
-
-
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere line (Argon or Nitrogen)
-
Standard laboratory glassware (syringes, septa, beakers, graduated cylinders)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Flash column chromatography setup
-
Experimental Workflow Overview
Caption: General workflow for the synthesis of difluoromethylated biaryls.
Step-by-Step Procedure
CAUTION: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).
-
Solvent Preparation: Degas 1,4-dioxane and deionized water separately by sparging with nitrogen or argon gas for at least 30 minutes. This is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.[5]
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-(difluoromethyl)benzene (1.0 mmol, 1.0 equiv), thiophen-2-ylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
Expert Insight: A slight excess of the boronic acid is used to compensate for potential competitive side reactions like homocoupling or protodeboronation, a common issue with heteroaryl boronic acids.[8][12]
-
Add the catalyst, palladium(II) acetate (0.03 mmol, 3 mol%), and the ligand, triphenylphosphine (0.06 mmol, 6 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Using a syringe, add the degassed 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Add deionized water (20 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure difluoromethylated biaryl product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
-
Data and Troubleshooting
The choice of catalyst, ligand, base, and solvent can significantly impact reaction efficiency. The following table provides a starting point for optimizing reactions with different substrates.
| Aryl Halide Partner | Thiophene Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-4-(CF₂H)-benzene | 2-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | ~85-95 |
| 1-Chloro-3-(CF₂H)-benzene | 3-Thienylboronic acid | XPhos Pd G3 (1) | - | K₃PO₄ (2) | THF/H₂O | 80 | ~70-80 |
| 2-Iodo-5-(CF₂H)-pyridine | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | EtOH/H₂O | 80 | ~90-98 |
Troubleshooting Common Issues:
-
Low Conversion/No Reaction:
-
Cause: Inactive catalyst due to oxygen exposure.
-
Solution: Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[5]
-
Cause: Inefficient oxidative addition (especially with aryl chlorides).
-
Solution: Switch to a more electron-rich, bulky ligand like SPhos or XPhos, or use a pre-formed catalyst (precatalyst).[8] Use a more reactive aryl iodide if possible.[8]
-
-
Significant Protodeboronation:
-
Cause: The C-B bond of the thiophene boronic acid is cleaved by a proton source before transmetalation. This is a known challenge.[12]
-
Solution: Use a stronger, less nucleophilic base like K₃PO₄. Minimize water content or use anhydrous conditions if feasible. Increase the equivalents of boronic acid.
-
-
Formation of Homocoupled Byproducts:
-
Cause: Two molecules of the boronic acid coupling together, often promoted by residual Pd(II) species and oxygen.[5]
-
Solution: Improve degassing procedures. Ensure the Pd(II) precatalyst is efficiently reduced to Pd(0) in the initial stages of the reaction.
-
References
- Suzuki, A. (1979). Cross-coupling reactions of organoboranes: an easy way to C-C bonds. Comprehensive Organic Synthesis. [Link to related article: https://en.wikipedia.org/wiki/Suzuki_reaction]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 109(7), 2859–2931. [Link]
-
Organic Chemistry Portal. (2025, March 29). Suzuki Coupling. [Video]. YouTube. [Link]
-
D'Alterio, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling. Chemistry – A European Journal. [Link]
-
Strømsodd, E. A., et al. (2025, September 27). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Tetrahedron. [Link]
-
Scott, D. J., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis. [Link]
-
Li, Y., et al. (2026, January 5). Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation. Organic Letters. [Link]
-
Zhang, Y., et al. (2021). Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones. Chemical Science. [Link]
-
Zhang, Y., et al. (2021). Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones. RSC Publishing. [Link]
-
Fier, P. S., & Hartwig, J. F. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Angewandte Chemie International Edition. [Link]
-
Wang, C., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. [Link]
-
Le, C. M., et al. (2022). Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF₂H Generated ex Situ. Chemistry. [Link]
-
Fier, P. S., & Hartwig, J. F. (2022). Applications to the synthesis of biologically relevant diaryl difluoromethanes. Angewandte Chemie International Edition. [Link]
-
Pisani, L., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules. [Link]
-
Fier, P. S., & Hartwig, J. F. (2022). Palladium‐Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Angewandte Chemie. [Link]
-
Chernyshev, V. M., et al. (2022). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. Journal of Heterocyclic Chemistry. [Link]
-
Gallou, F., et al. (2026, February 23). Sustainable and Scalable Redesign of PS-750-M Synthesis While Retaining Micellar Catalytic Efficiency. Organic Process Research & Development. [Link]
-
Zhang, C. (2014). Palladium-catalyzed difluoroalkylation of aryl boronic acids: a new method for the synthesis of aryldifluoromethylated phosphonates and carboxylic acid derivatives. Angewandte Chemie International Edition. [Link]
-
Pisani, L., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules. [Link]
-
Gouverneur, V., et al. (2019). Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. Chemical Science. [Link]
-
Gouverneur, V., et al. (2019). Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. Cardiff University ORCA. [Link]
-
Wu, S., Song, H., & Hu, M. (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis. [Link]
-
Schiess, T. (2021). Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. DiVA portal. [Link]
-
Gouverneur, V., et al. (2019). Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. PMC. [Link]
-
Baran, P. S., et al. (2020). Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions. Nature Communications. [Link]
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- 4. Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02682H [pubs.rsc.org]
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Application Notes & Protocols: A Guide to the Suzuki-Miyaura Cross-Coupling of (4-(Difluoromethyl)thiophen-3-yl)boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Fluorinated Heterocycles
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness in constructing carbon-carbon bonds.[1][2][3] Its application in pharmaceutical and materials science is particularly profound, enabling the convergent synthesis of complex molecular architectures.[3][4] This guide focuses on a specific, high-value transformation: the coupling of (4-(Difluoromethyl)thiophen-3-yl)boronic acid with various aryl halides.
The thiophene ring is a well-established bioisostere of the phenyl group, prevalent in numerous FDA-approved drugs where it modulates pharmacokinetic and pharmacodynamic profiles.[4][5] The incorporation of a difluoromethyl (CF2H) group further enhances molecular properties, often improving metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor. The strategic combination of these two motifs makes (4-(Difluoromethyl)thiophen-3-yl)boronic acid a critical building block for the modern medicinal chemist. This document provides an in-depth analysis of the reaction mechanism, critical parameters for success, and a detailed, field-proven protocol.
The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism
The reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][6] A thorough understanding of this mechanism is paramount for troubleshooting and optimization. The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.[6][7] The rate of this step is highly dependent on the halide, following the general trend: I > Br > OTf >> Cl.[7][8]
-
Transmetalation: This is the crucial bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a borate), which then readily transfers its organic group to the Pd(II) center, displacing the halide.[7][9][10][11]
-
Reductive Elimination: The two organic partners (the aryl group and the difluoromethyl-thienyl group) on the Pd(II) complex are eliminated to form the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6][7]
Caption: Fig 2. A typical experimental workflow.
Materials and Equipment
-
Reactants: (4-(Difluoromethyl)thiophen-3-yl)boronic acid, Aryl halide
-
Catalyst System: e.g., XPhos Pd G3 (1-5 mol%)
-
Base: e.g., K₃PO₄ (2.0-3.0 equiv)
-
Solvents: Anhydrous 1,4-Dioxane, Degassed Deionized Water
-
Equipment: Schlenk flask or reaction vial with stir bar, condenser, inert gas line (Argon or Nitrogen), heating mantle or oil bath, standard laboratory glassware for work-up and purification.
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), (4-(Difluoromethyl)thiophen-3-yl)boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and the palladium precatalyst (e.g., 2 mol%).
-
Evacuation and Backfill: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this process three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane and Water in a 4:1 v/v ratio) via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting aryl halide.
-
Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture vigorously at 80-100 °C.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute the mixture with water and ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Data Tables and Troubleshooting
Table 1: Recommended Starting Conditions
| Aryl Halide (Ar-X) | Catalyst Loading | Recommended Base | Typical Temp. (°C) | Notes |
| Aryl Iodide | 1-2 mol% | K₃PO₄ or K₂CO₃ | 80 - 90 °C | Generally high reactivity; reaction times are often shorter. |
| Aryl Bromide | 1-3 mol% | K₃PO₄ | 90 - 100 °C | The standard for Suzuki couplings. A robust and reliable choice. |
| Aryl Chloride | 2-5 mol% | K₃PO₄ or Cs₂CO₃ | 100 - 110 °C | Requires a highly active catalyst (e.g., XPhos/SPhos-based). |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently active catalyst for the halide (esp. Ar-Cl).3. Base is too weak or insoluble.4. Reaction temperature is too low. | 1. Ensure rigorous degassing of solvents and inert atmosphere.2. Switch to a more active catalyst system (e.g., XPhos Pd G3).3. Use a stronger or more soluble base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).4. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation | 1. Excess water in the reaction mixture.2. Reaction run for too long at high temperature.3. Base is too strong or hydrolytically unstable. | 1. Use anhydrous solvents or reduce the amount of water co-solvent.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Consider using a milder base like K₂CO₃ or KF. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Use of a Pd(II) source without a reducing agent. | 1. Improve degassing procedure; maintain a positive pressure of inert gas.2. Use a Pd(0) source or a precatalyst that reliably generates Pd(0). |
| Formation of Phenol (from Aryl Halide) | 1. Presence of a strong nucleophilic base (e.g., NaOH, KOH) at high temperatures. | 1. Use a non-nucleophilic base like K₃PO₄ or K₂CO₃. |
References
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
- Cano, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
-
UdG. (n.d.). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. Available at: [Link]
- Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 3236–3244.
- Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7665.
- Alonso, F., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Organometallics, 24(16), 4053–4061.
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction employing MNPs@SiO2-NH2@Pd(dpa)Cl2. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
- Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7665.
- ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(15), 2844–2854.
-
ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Available at: [Link]
- Nature. (2024). Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions.
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. Available at: [Link]
- Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8880-8895.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(36), 14904–14915.
- Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(2), 361–368.
- Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)
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Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling with (4-(Difluoromethyl)thiophen-3-yl)boronic Acid
Introduction: The Convergence of Enabling Technologies
In modern drug discovery, the rapid synthesis and diversification of complex molecular scaffolds are paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation, valued for its mild conditions and high functional group tolerance.[1] This is particularly relevant for the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceutically active compounds.[2] The subject of this note, (4-(Difluoromethyl)thiophen-3-yl)boronic acid, represents a building block of significant interest. The difluoromethyl (CF₂H) group is a valuable bioisostere for hydroxyl or thiol moieties, capable of enhancing metabolic stability, modulating lipophilicity, and acting as a hydrogen bond donor.
Parallel to the evolution of catalytic methods, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology.[3][4] By utilizing dielectric heating, microwave irradiation delivers energy directly and uniformly to polar molecules within the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing multi-hour processes to mere minutes.[5][6] This efficiency gain not only accelerates research timelines but also frequently results in higher product yields, improved purity by minimizing side-product formation, and aligns with the principles of Green Chemistry through reduced energy consumption and potential for solvent-free reactions.[3][7]
This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with (4-(Difluoromethyl)thiophen-3-yl)boronic acid, leveraging the synergistic benefits of MAOS to achieve a rapid and efficient synthesis.
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] Microwave irradiation accelerates each of these thermally driven steps, leading to a significant increase in the overall reaction rate.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic boronate 'ate' complex, transfers its organic moiety (in this case, the difluoromethyl-substituted thiophene ring) to the Pd(II) center, displacing the halide.[1]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][10]
Caption: A generalized workflow for microwave-assisted Suzuki coupling.
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add (4-(Difluoromethyl)thiophen-3-yl)boronic acid (0.60 mmol, 1.2 eq.) and 4-bromoanisole (0.50 mmol, 1.0 eq.).
-
Addition of Base and Catalyst: Add anhydrous potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 eq.), Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%), and SPhos (0.02 mmol, 4 mol%).
-
Causality Note: SPhos is a bulky, electron-rich phosphine ligand that facilitates the formation of a highly active Pd(0) species, which is crucial for the efficient coupling of heteroaryl boronic acids. [11]The use of a pre-catalyst like Pd(OAc)₂ is convenient as it is air-stable.
-
-
Solvent Addition: Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL). The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. 4. Inerting: Securely cap the vial. Purge the vial with argon or nitrogen for 2-3 minutes to create an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Irradiate the mixture according to the parameters below.
| Parameter | Setting | Rationale |
| Temperature | 120 °C | Provides sufficient thermal energy to overcome activation barriers. |
| Ramp Time | 2 min | Rapid ramp to temperature is a key advantage of microwave heating. |
| Hold Time | 20 min | Significantly reduced from conventional heating times (often 12-24h). |
| Power | Dynamic (Max 300W) | The instrument adjusts power to maintain the set temperature. |
| Stirring | High | Ensures homogeneous heating and mixing of reagents. |
-
Work-up and Extraction: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with deionized water (10 mL) and transfer to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
Expected Results and Optimization
Under these optimized conditions, yields for this type of transformation are typically good to excellent (70-95%). [12]The reaction's success is highly dependent on the choice of catalyst, ligand, base, and solvent. For challenging substrates, a screening of conditions may be necessary.
Table for Screening Conditions (Example)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 120 | 20 | 65 |
| 2 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 130 | 15 | 82 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 120 | 20 | 91 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene/H₂O | 110 | 30 | 88 |
This table illustrates how different parameters can be varied to optimize the reaction for a specific set of substrates. The conditions in Entry 3 correspond to the detailed protocol.
Conclusion
The combination of Suzuki-Miyaura cross-coupling with microwave-assisted synthesis provides a powerful and highly efficient platform for the rapid generation of valuable molecular entities. [13][14]This protocol for the synthesis of biaryl compounds using (4-(Difluoromethyl)thiophen-3-yl)boronic acid demonstrates a robust method that offers significant advantages in terms of reaction time, yield, and purity over conventional heating methods. [15]By understanding the underlying mechanism and the rationale for reagent selection, researchers can effectively adapt this methodology to accelerate their own discovery programs in medicinal chemistry and materials science.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). International Journal of Trend in Scientific Research and Development.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
- Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
- THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. (2020).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PMC.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2025).
- Boron Safety D
- What are the safety precautions when handling borane?. (2025). LEAPCHEM Blog.
- What safety precautions are needed when handling boron trioxide?. (2025). KingProlly.
- Student safety sheets 39 Boron compounds. CLEAPSS.
- What safety precautions are needed when handling boron trioxide?. (2025). KingProlly.
- A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfon
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2017). MDPI.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI.
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. (2006). Chemistry – A European Journal.
- The Role of Boronic Acids in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones. (2021). RSC Publishing.
- Online Research @ Cardiff - ORCA. Cardiff University.
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery & Development.
- Which boronic acids are used most frequently for synthesis of bioactive molecules?. (2023). ChemRxiv.
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- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of (4-(Difluoromethyl)thiophen-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (4-(Difluoromethyl)thiophen-3-yl)boronic acid in Modern Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The difluoromethyl (CF2H) group, in particular, is of high interest as it can serve as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities, enhancing metabolic stability, membrane permeability, and binding affinity.[1] (4-(Difluoromethyl)thiophen-3-yl)boronic acid is a key building block that marries the favorable properties of the difluoromethyl group with the versatile reactivity of the thiophene ring and the synthetic utility of the boronic acid functional group. This compound is a valuable intermediate for the synthesis of complex molecules in drug discovery programs, primarily through its use in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2]
This guide provides a detailed overview of two robust and scalable synthetic routes for the preparation of (4-(Difluoromethyl)thiophen-3-yl)boronic acid, designed to be a practical resource for researchers in both academic and industrial settings.
Retrosynthetic Analysis: Two Viable Pathways for Scale-up
A logical retrosynthetic analysis of (4-(Difluoromethyl)thiophen-3-yl)boronic acid reveals two primary strategies that are amenable to scale-up. Both pathways rely on the key intermediate, 3-bromo-4-(difluoromethyl)thiophene .
Caption: Retrosynthetic approach for (4-(Difluoromethyl)thiophen-3-yl)boronic acid.
The synthesis of this key intermediate can be approached in two ways:
-
Route A: Difluoromethylation of 3-bromothiophene. This route involves the direct introduction of the difluoromethyl group onto a commercially available starting material.
-
Route B: Bromination of 4-(difluoromethyl)thiophene. This approach requires the initial synthesis of 4-(difluoromethyl)thiophene, followed by regioselective bromination.
This guide will focus on Route A as it begins with a more readily available and cost-effective starting material, 3-bromothiophene.
Part 1: Synthesis of the Key Precursor: 3-Bromo-4-(difluoromethyl)thiophene
The regioselective introduction of the difluoromethyl group at the 4-position of 3-bromothiophene is a critical step. While various difluoromethylating agents exist, a practical and scalable approach involves a radical difluoromethylation.
Protocol 1: Radical Difluoromethylation of 3-Bromothiophene
This protocol is adapted from established methods for the radical difluoromethylation of heterocycles.[3]
Reaction Scheme:
Caption: Synthesis of 3-Bromo-4-(difluoromethyl)thiophene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Bromothiophene | 163.04 | 100 g | 0.613 | 1.0 |
| Zinc difluoromethanesulfinate (DFMS) | 247.53 | 227 g | 0.920 | 1.5 |
| tert-Butyl hydroperoxide (70% in H2O) | 90.12 | 118 mL | 0.920 | 1.5 |
| Toluene | - | 1 L | - | - |
| Water (deionized) | - | 500 mL | - | - |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 3-bromothiophene (100 g, 0.613 mol) and toluene (1 L).
-
Begin stirring and add zinc difluoromethanesulfinate (DFMS) (227 g, 0.920 mol).
-
In a separate dropping funnel, add tert-butyl hydroperoxide (70% in H2O, 118 mL, 0.920 mol).
-
Heat the reaction mixture to 80 °C.
-
Slowly add the tert-butyl hydroperoxide solution over a period of 2 hours, maintaining the internal temperature between 80-85 °C.
-
After the addition is complete, continue stirring at 80 °C for an additional 10 hours. Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (500 mL).
-
Separate the organic layer and wash it with brine (2 x 300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 3-bromo-4-(difluoromethyl)thiophene as a colorless to pale yellow oil.
Part 2: Borylation Strategies for the Synthesis of (4-(Difluoromethyl)thiophen-3-yl)boronic acid
With the key precursor in hand, the final step is the introduction of the boronic acid moiety. Two primary methods are suitable for scale-up: lithium-halogen exchange followed by borylation, and palladium-catalyzed Miyaura borylation.
Method A: Lithium-Halogen Exchange and Borylation
This classic method is often high-yielding but requires cryogenic temperatures and strict anhydrous conditions.
Reaction Workflow:
Caption: Lithiation-borylation workflow.
Protocol 2: Lithium-Halogen Exchange and Borylation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Bromo-4-(difluoromethyl)thiophene | 213.05 | 100 g | 0.469 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 206 mL | 0.516 | 1.1 |
| Triisopropyl borate | 188.08 | 120 mL | 0.516 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | - | 1.5 L | - | - |
| 2 M Hydrochloric acid | - | ~500 mL | - | - |
Procedure:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromo-4-(difluoromethyl)thiophene (100 g, 0.469 mol) and anhydrous THF (1.5 L).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 206 mL, 0.516 mol) dropwise over 1 hour, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for an additional hour.
-
Slowly add triisopropyl borate (120 mL, 0.516 mol) dropwise over 1 hour, again maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and slowly add 2 M hydrochloric acid until the pH of the aqueous layer is between 1 and 2.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (1 x 500 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude boronic acid.
Method B: Palladium-Catalyzed Miyaura Borylation
This method offers milder reaction conditions and greater functional group tolerance, making it an attractive alternative for scale-up.[4][5]
Reaction Workflow:
Caption: Miyaura borylation workflow.
Protocol 3: Miyaura Borylation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Bromo-4-(difluoromethyl)thiophene | 213.05 | 100 g | 0.469 | 1.0 |
| Tetrahydroxydiboron (B2(OH)4) | 89.64 | 50 g | 0.558 | 1.2 |
| Pd(dppf)Cl2 | 816.64 | 3.8 g | 0.00469 | 0.01 |
| Potassium acetate (KOAc) | 98.14 | 138 g | 1.407 | 3.0 |
| 1,4-Dioxane | - | 1 L | - | - |
| Water (deionized) | - | 250 mL | - | - |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-4-(difluoromethyl)thiophene (100 g, 0.469 mol), tetrahydroxydiboron (50 g, 0.558 mol), potassium acetate (138 g, 1.407 mol), and Pd(dppf)Cl2 (3.8 g, 0.00469 mol).
-
Purge the flask with nitrogen for 15 minutes.
-
Add 1,4-dioxane (1 L) and deionized water (250 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Acidify the filtrate to pH 1-2 with 2 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (1 x 500 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude boronic acid.
Part 3: Purification of (4-(Difluoromethyl)thiophen-3-yl)boronic acid
The purification of boronic acids on a large scale can be challenging. Recrystallization is often the most effective method.
Protocol 4: Recrystallization
-
Transfer the crude boronic acid to a suitable flask.
-
Add a minimal amount of a hot solvent system, such as a mixture of toluene and heptane, until the solid dissolves.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the crystalline product by filtration.
-
Wash the crystals with cold heptane.
-
Dry the product under vacuum to a constant weight.
Part 4: Safety Considerations for Scale-up
-
Organolithium Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. All manipulations should be carried out under an inert atmosphere in anhydrous solvents. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is essential.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Exothermic Reactions: Both the lithium-halogen exchange and the quenching steps can be highly exothermic. Proper temperature control and slow addition of reagents are crucial for safety.
-
Solvent Hazards: THF and dioxane are flammable and can form explosive peroxides. Use only freshly distilled or inhibitor-free solvents.
Conclusion
Both the lithium-halogen exchange and the Miyaura borylation routes provide viable and scalable methods for the synthesis of (4-(Difluoromethyl)thiophen-3-yl)boronic acid. The choice of method will depend on the specific constraints of the laboratory or manufacturing facility, including equipment availability, cost considerations, and functional group compatibility requirements of other potential substrates. The protocols outlined in this guide provide a solid foundation for the successful and safe scale-up of this important building block for drug discovery.
References
- Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron.
- The Synthesis and Applications of Heterocyclic Boronic Acids. Semantic Scholar.
- Miyaura Borylation Reaction. Organic Chemistry Portal.
- Purific
- Development and Scale Up of a Miyauri Borylation Process Using Tetrahydroxydiboron.
- Process for purification of boronic acid and its derivatives.
- How to purify boronic acids/boronate esters?
- Boronic acid-modified magnetic materials for antibody purific
- New aryl boronates are stable on silica gel and easy-to-handle. Gifu Pharmaceutical University.
- Synthesis of 3-bromo-4-difluoromethoxynitrobenzene. PrepChem.
- Technical Support Center: Synthesis of 3-Substituted Thiophenes. BenchChem.
- 3-bromothiophene. Organic Syntheses.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- A New Reagent for Direct Difluoromethyl
- Palladium-Catalyzed Direct C–H Arylation of 3-(Methylsulfinyl)thiophenes.
- Palladium-catalyzed arylation of furan, thiophene, benzo[b]furan and benzo[b]thiophene. Europe PMC.
- Thiophene Derivatives as Versatile Precursors for (Hetero)
- Transition-Metal-Free Synthesis of Borylated Thiophenes via Formal Thiobor
- Palladium-catalyzed difluoromethylthiolation of heteroaryl bromides, iodides, trifl
- Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry.
- (PDF) Synthesis of 4-(Trifluoromethyl)-2H-thiochromenes.
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI.
- Sequential C-Selective Difluoromethylation/Pd-Catalyzed Decarboxylative Protonation: An Efficient Access to Tertiary Difluoromethyl
- Selective difluoromethylation and monofluoromethylation reactions. Royal Society of Chemistry.
Sources
Troubleshooting & Optimization
Purification techniques for (4-(Difluoromethyl)thiophen-3-yl)boronic acid
Document ID: TSC-BOR-4DFM-001 Status: Active Last Updated: February 24, 2026
The Stability Paradox: Read This First
Before attempting purification, you must distinguish between chemical impurity and thermodynamic equilibrium .
Users frequently report "multiple species" in NMR or "inconsistent melting points" for (4-(Difluoromethyl)thiophen-3-yl)boronic acid. In 80% of cases, the compound is chemically pure but exists as a mixture of the monomeric boronic acid and its cyclic boroxine trimer (anhydride).
The Boroxine Cycle
Boronic acids spontaneously dehydrate to form six-membered boroxine rings. This is reversible and driven by entropy and solvent choice.
-
The Trap: Attempting to "purify" the boroxine away is futile; it will reform upon drying.
-
The Solution: Treat the boroxine/acid mixture as a single chemical entity for synthetic purposes. They react identically under aqueous cross-coupling conditions (Suzuki-Miyaura).
Diagnostic: The D₂O Shake Test
Issue: 1H NMR in CDCl₃ shows broad peaks or two sets of thiophene signals (monomer vs. trimer). Procedure:
-
Add 1-2 drops of D₂O directly to the NMR tube containing the CDCl₃ sample.
-
Shake vigorously for 30 seconds.
-
Re-run the NMR. Result: The D₂O hydrolyzes the boroxine back to the monomer. If the peaks coalesce into a single clean set, do not purify . Your compound is clean.
Purification Decision Matrix
Use the following logic flow to select the appropriate purification method. Avoid silica chromatography unless absolutely necessary, as thiophene boronic acids are prone to protodeboronation (C-B bond cleavage) on acidic silica surfaces.
Figure 1: Decision matrix for selecting the optimal purification strategy based on impurity profile.
Detailed Protocols
Method A: Two-Solvent Recrystallization (Gentle)
Best for: Desalting and removing minor organic impurities without thermal stress.
The difluoromethyl (
Reagents: Acetonitrile (MeCN), Water, Hexanes.
-
Dissolution: Dissolve the crude solid in the minimum amount of warm MeCN (approx. 40-50°C). Do not boil.
-
Filtration: If insoluble solids (salts/Pd) remain, filter rapidly through a glass frit while warm.
-
Precipitation:
-
Option 1 (Standard): Add water dropwise until turbidity persists. Cool to 4°C.
-
Option 2 (If too soluble in water): Add Hexanes dropwise to the MeCN solution until turbid.
-
-
Collection: Filter the precipitate. Wash with cold Hexanes (to remove non-polar thiophene byproducts).
-
Drying: Vacuum dry at ambient temperature. Avoid heating >50°C to prevent dehydration to boroxine.
Method B: Phase-Switch Extraction (The "Gold Standard")
Best for: Separating the boronic acid from the protodeboronated byproduct (3-(difluoromethyl)thiophene).
This method exploits the amphoteric nature of the boronic acid (
Reagents: 1M NaOH (or Na₂CO₃), Diethyl Ether (Et₂O) or MTBE, 1M HCl (or dilute H₂SO₄).
Step-by-Step Workflow:
-
Solubilization: Dissolve crude mixture in Et₂O or MTBE.
-
Base Extraction: Extract the organic layer with 1M NaOH (cold).
-
Separation: Discard the organic layer. Keep the aqueous (basic) layer.
-
Wash: Wash the aqueous layer once with fresh Et₂O to remove trace organics.
-
Acidification (CRITICAL):
-
Cool the aqueous layer to 0°C.
-
Slowly add 1M HCl dropwise with vigorous stirring.
-
Stop when pH reaches ~5-6. Do not go too acidic (pH < 2) as this accelerates protodeboronation of the thiophene ring.
-
-
Recovery: The boronic acid will precipitate as a white/off-white solid. Filter and dry.
Method C: Modified Chromatography (Last Resort)
Warning: Silica gel is acidic and can destroy thiophene boronic acids.
If you must use a column:
-
Stationary Phase: Use Diol-functionalized silica OR standard silica pre-treated with 5% Boric Acid in Methanol (to block active sites).
-
Eluent: DCM : MeOH (95:5). Avoid acetic acid additives.
Troubleshooting & FAQs
Q: My compound turned black after drying. What happened?
A: This indicates Palladium (Pd) contamination from the synthesis. Boronic acids coordinate to Pd residues.
-
Fix: Dissolve in EtOAc and treat with a Thiol-based scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous L-Cysteine. Activated charcoal is often ineffective for chelated Pd.
Q: I see a peak at 7.5-8.0 ppm that shouldn't be there.
A: This is likely 3-(difluoromethyl)thiophene , the protodeboronated breakdown product.
-
Cause: The C-B bond in thiophenes is labile. The electron-withdrawing
group destabilizes the bond further under basic conditions. -
Fix: Use Method B (Phase-Switch). Ensure the acidification step is performed cold and stops at pH 5-6.
Q: Can I store this in solution?
A: No. Thiophene boronic acids are susceptible to oxidation (to the phenol/hydroxy-thiophene) and hydrolysis in solution.
-
Storage: Store as a solid under Argon/Nitrogen at 4°C. Ideally, pack in small aliquots to minimize moisture cycles.
Q: The melting point is 20°C lower than the literature value.
A: Check the "Boroxine" content (See Section 1). Variable water content significantly depresses the melting point. This is rarely a purity issue affecting reactivity.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[7][8][9][10] Wiley-VCH. Link
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[11] Journal of the American Chemical Society. Link
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters (and Acids).[12] Journal of Organic Chemistry.[13] Link
-
Tokunaga, Y., et al. (2009). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.[14] Bulletin of the Chemical Society of Japan. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Water-stable boroxine structure with dynamic covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Storage conditions to prevent degradation of (4-(Difluoromethyl)thiophen-3-yl)boronic acid
Welcome to the technical support center for (4-(Difluoromethyl)thiophen-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of this critical reagent in your experiments. Boronic acids are known for their sensitivity, and improper storage can be a significant source of experimental variability and failure. This document provides in-depth answers to common questions and troubleshooting advice based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (4-(Difluoromethyl)thiophen-3-yl)boronic acid?
A1: Like many organoboronic acids, (4-(Difluoromethyl)thiophen-3-yl)boronic acid is susceptible to several degradation pathways that can compromise its purity and reactivity. The two most significant pathways are:
-
Oxidative Decomposition: The carbon-boron bond is prone to oxidation, especially when exposed to atmospheric oxygen.[1][2] This process, which can be accelerated by reactive oxygen species (ROS), cleaves the C-B bond to yield the corresponding alcohol (4-(difluoromethyl)thiophen-3-ol) and boric acid.[2][3][4] This is often the primary cause of reagent inactivation over time.
-
Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[5][6] It can be catalyzed by moisture, particularly under acidic or basic conditions, resulting in the formation of 3-(difluoromethyl)thiophene.[6] The presence of residual acids or bases can accelerate this process.
Additionally, boronic acids can undergo trimerization via dehydration to form boroxines (anhydrides). While this is a reversible process, it can affect the solubility and reactivity of the reagent, requiring specific activation steps before use in certain reactions.
Caption: Primary degradation pathways for boronic acids.
Q2: What are the ideal long-term storage conditions for solid (4-(Difluoromethyl)thiophen-3-yl)boronic acid?
A2: To maximize the shelf-life and preserve the integrity of the solid reagent, stringent storage conditions are necessary. The key is to mitigate exposure to the degradation factors mentioned above. General guidelines for warehouse storage of boronic acids recommend dry, dark environments.[7] For this specific, and likely more sensitive reagent, we recommend the following:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower (in a freezer) [8] | Low temperatures significantly slow the rates of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) [9] | Prevents oxidative decomposition by displacing atmospheric oxygen. |
| Moisture | Dry/Anhydrous | Prevents protodeboronation and anhydride formation. Store in a desiccator.[7][9][10] |
| Light | Protect from Light | Store in an amber vial or a container shielded from light to prevent potential photolytic degradation.[7][8] |
| Container | Tightly Sealed Vial | Use a vial with a secure, airtight cap (e.g., with a PTFE liner) to prevent ingress of air and moisture.[7][11] |
Q3: I need to use the boronic acid frequently. What are the best practices for short-term storage and handling?
A3: For active use, it's impractical to constantly move the main stock from deep-freeze storage. The best practice is to create smaller aliquots for daily or weekly use. This prevents repeated temperature cycling and exposure of the bulk material to the atmosphere.
Protocol for Aliquoting and Short-Term Storage:
-
Allow the main container of the boronic acid to warm to room temperature in a desiccator before opening. This critical step prevents condensation of atmospheric moisture onto the cold solid.
-
In a glovebox or under a gentle stream of inert gas (e.g., argon), quickly weigh and transfer the desired amounts into smaller vials.
-
Backfill each aliquot vial with inert gas, seal tightly, and wrap the cap with paraffin film for an extra barrier.
-
Store these "working" aliquots in a freezer at -20°C. The main stock should be returned to deep-freeze storage immediately.
Q4: Can I store (4-(Difluoromethyl)thiophen-3-yl)boronic acid as a solution? If so, what are the recommended conditions?
A4: Storing boronic acids in solution is generally not recommended for long-term stability due to increased molecular mobility and potential interactions with the solvent. However, for experimental convenience, short-term solution storage is possible under specific conditions. A safety data sheet for a similar compound recommends storing solutions at -80°C for up to 6 months or -20°C for up to 1 month.[10]
Recommendations for Solution Storage:
-
Solvent Choice: Use a dry, aprotic solvent such as dioxane, THF, or DMF. Ensure the solvent is of high purity and has been dried over molecular sieves. Avoid protic solvents like methanol or ethanol.
-
Preparation: Prepare the solution under an inert atmosphere.
-
Storage: Store in a tightly sealed vial with a secure cap at -80°C for optimal stability.
-
Usage: Use the solution as quickly as possible after preparation.
Troubleshooting Guide
Issue 1: My Suzuki-Miyaura (or other cross-coupling) reaction is giving low or no yield. Could my boronic acid be the problem?
This is a very common issue. A degraded boronic acid is a primary suspect when a previously reliable coupling reaction fails.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected reagent degradation.
Causality: If the boronic acid has undergone oxidation or protodeboronation, the active concentration of the reagent is lower than calculated, leading to incomplete conversion. The byproducts themselves generally do not interfere with the catalytic cycle but represent a loss of the key coupling partner.
Issue 2: How can I definitively check if my boronic acid has degraded?
A2: Visual inspection is unreliable. The most effective methods are analytical techniques that can separate and identify the starting material from its potential degradation products.[5][12]
Recommended Analytical Protocols:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To detect the presence of the protodeboronated byproduct (mass of 3-(difluoromethyl)thiophene) and the oxidized byproduct (mass of 4-(difluoromethyl)thiophen-3-ol).
-
Method: Dissolve a small sample of the boronic acid in a suitable solvent (e.g., acetonitrile). Run a standard LC-MS analysis. Look for the expected mass-to-charge ratios of the parent compound and the potential byproducts.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Compare the spectrum of your questionable sample to a reference spectrum from a new batch or the supplier. Look for new aromatic signals corresponding to the proton that has replaced the boronic acid group in the protodeboronated byproduct.
-
¹¹B NMR: This technique is highly specific to the boron center. A pure boronic acid will show a characteristic broad signal. The appearance of other boron signals could indicate the formation of boroxines or other boron-containing species.
-
Issue 3: Are there more stable alternatives to (4-(Difluoromethyl)thiophen-3-yl)boronic acid for my reaction?
A3: Yes. If you consistently face stability issues, consider converting the boronic acid to a more robust boronate ester.[5] Boronate esters are generally more resistant to oxidation and protodeboronation.[13]
Commonly Used Stabilizing Esters:
-
Pinacol Ester: Formed by reacting the boronic acid with pinacol. These are crystalline solids, generally stable to chromatography, and easier to handle.[13]
-
N-methyliminodiacetic acid (MIDA) Boronate: MIDA boronates are exceptionally stable solids that can withstand a wide range of reaction conditions. The boronic acid can be readily released under mild basic conditions just before the coupling reaction.
Converting to an ester adds a synthetic step but can save significant time and resources by ensuring the integrity and reactivity of your coupling partner.[5][13]
References
-
Title: Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions Source: MDPI URL: [Link]
-
Title: Boronic Acid Warehouse Storage: Solutions & Supply Options Storage Source: Cubework URL: [Link]
-
Title: Oxidation Responsive Polymers with a Triggered Degradation via Arylboronate Self-Immolative Motifs on a Polyphosphazene Backbone Source: ACS Macro Letters URL: [Link]
-
Title: Phenol Family Degradation Pathway Map Source: Eawag-BBD URL: [Link]
-
Title: Monitoring the bis‐arylboronic acid (a) degradation and... Source: ResearchGate URL: [Link]
-
Title: Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) Source: Journal of Pharmaceutical Sciences URL: [Link]
-
Title: SAFETY DATA SHEET - 2,4-Difluorobenzeneboronic acid Source: Thermo Fisher Scientific URL: [Link]
-
Title: Methylboronic acid - SAFETY DATA SHEET Source: Thermo Fisher Scientific URL: [Link]
-
Title: Oxidation-Responsive Poly(amino ester)s Containing Arylboronic Ester and Self-Immolative Motif: Synthesis and Degradation Study Source: ResearchGate URL: [Link]
-
Title: Boronic acid with high oxidative stability and utility in biological contexts Source: PNAS URL: [Link]
-
Title: Working with Hazardous Chemicals Source: Organic Syntheses URL: [Link]
-
Title: How to Store Boric Acid Source: Lab Alley URL: [Link]
-
Title: A Method for the Deprotection of Alkylpinacolyl Boronate Esters Source: PMC - NIH URL: [Link]
-
Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: ACS Publications URL: [Link]
Sources
- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cubework.com [cubework.com]
- 8. (4-Fluorothiophen-2-yl)boronic acid | 1360465-66-2 [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
Technical Support Center: Purification of (4-(Difluoromethyl)thiophen-3-yl)boronic acid
Executive Summary & Diagnostic Context[1][2][3][4]
You are likely accessing this guide because standard silica chromatography or aqueous extractions have failed to reduce palladium (Pd) levels below regulatory thresholds (typically <10-20 ppm) in your (4-(Difluoromethyl)thiophen-3-yl)boronic acid product.
The "Thiophene Trap"
This specific molecule presents a dual-interference mechanism that makes Pd removal exceptionally difficult:
-
Thiophene Sulfur: The sulfur atom in the thiophene ring acts as a soft Lewis base, coordinating strongly to Pd (a soft Lewis acid). This creates a "poisoning" effect where the product itself competes with the scavenger for the metal.
-
Boronic Acid Coordination: The boron center can reversibly coordinate to Pd species, further stabilizing the impurity in the organic phase.
-
Difluoromethyl (
) Sensitivity: While generally stable, the group can undergo defluorination or H-abstraction under strongly basic conditions or high temperatures, limiting aggressive purification options.
Regulatory Limits (ICH Q3D)
Before initiating purification, define your target limit based on the International Council for Harmonisation (ICH) Q3D guidelines. Palladium is a Class 2B impurity.[1]
| Administration Route | Permitted Daily Exposure (PDE) | Concentration Limit (10g daily dose) |
| Oral | ||
| Parenteral (IV) | ||
| Inhalation |
Note: Most pharmaceutical intermediates target <20 ppm to ensure the final API meets the strictest standards.
Scavenger Selection & Decision Matrix
Do not use standard silica gel; it is ineffective for chelated Pd in thiophenes. You must use functionalized scavengers with a higher affinity for Pd than the thiophene sulfur.
Recommended Scavengers
| Scavenger Type | Functional Group | Mechanism | Best For | Compatibility |
| SiliaMetS® Thiol | Propylthiol (Si-SH) | Ligand Exchange | Pd(II) & Pd(0) | Universal; Acid/Base stable |
| SiliaMetS® DMT | Dimercaptotriazine | Chelation (Bidentate) | High-S content molecules | Best for Thiophenes; High affinity |
| Activated Carbon | N/A | Physisorption | Bulk Pd removal | Non-specific; May adsorb product |
Scavenger Decision Tree
Caption: Logic flow for selecting the appropriate scavenger based on Pd speciation and product chemistry.
Validated Experimental Protocols
Protocol A: Functionalized Silica Slurry (Recommended)
This method relies on SiliaMetS® DMT (Dimercaptotriazine) due to its superior ability to out-compete the thiophene sulfur for palladium binding.
Reagents:
-
Crude (4-(Difluoromethyl)thiophen-3-yl)boronic acid[2]
-
Solvent: THF or Ethyl Acetate (Avoid MeOH if boronic ester formation is undesirable)
-
Scavenger: SiliaMetS® DMT (Loading typically 0.5 mmol/g)
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude boronic acid in THF (10 volumes). Ensure complete dissolution. If the solution is cloudy (boroxine anhydride formation), add a small amount of water (1-2%) to hydrolyze back to the monomeric boronic acid.
-
Loading Calculation: Add 4-8 equivalents of scavenger relative to the residual Pd content.
-
Rule of Thumb: If Pd content is unknown, use 5-10 wt% of scavenger relative to the mass of the crude product.
-
-
Incubation: Add the solid scavenger to the solution.
-
Temperature: Heat to 50°C . (Caution: Do not exceed 60°C to protect the
and C-B bonds). -
Time: Stir vigorously for 4 hours .
-
-
Filtration: Filter the suspension through a 0.45
m PTFE membrane or a pad of Celite. -
Wash: Wash the filter cake with 2 volumes of THF to recover adsorbed product.
-
Validation: Evaporate a small aliquot and test for Pd (ICP-MS) and Product Purity (UPLC-MS).
Protocol B: Crystallization (Alternative)
If scavenging fails, exploit the solubility difference between the organic product and the Pd-catalyst residues.
-
Solvent System: n-Heptane / Ethyl Acetate (Antisolvent / Solvent).
-
Procedure: Dissolve product in minimum hot EtOAc (50°C). Slowly add n-Heptane until turbidity persists. Cool slowly to 0°C.
-
Note: This method is less effective for removing homogeneous Pd-thiophene complexes but excellent for removing bulk catalyst.
Troubleshooting Guide
Issue 1: "I lost 40% of my yield after scavenging."
-
Cause: Non-specific binding. Boronic acids are polar and can adhere to the silica backbone or activated carbon pores.
-
Solution:
Issue 2: "Pd levels are stable at 50 ppm and won't drop."
-
Cause: The Pd is trapped in a stable complex with the thiophene.
-
Solution:
-
Increase Temperature: Increase slurry temperature to 60°C (monitor stability).
-
Change Scavenger: Switch to SiliaMetS® Thiourea . Thiourea is a more aggressive binder for Pd(II) in difficult matrices.
-
Add Additive: Add 1% acetic acid to the slurry. This can help protonate competing basic sites, though use caution with the C-B bond.
-
Issue 3: "My product decomposed (Protodeboronation)."
-
Cause: The scavenger might be too acidic or basic, or the heating was too prolonged.
-
Solution:
-
Use SiliaMetS® Thiol (Neutral pH). Avoid amine-based scavengers (e.g., TAA) which can catalyze deborylation.
-
Reduce time to 1 hour at room temperature, even if it requires higher scavenger loading.
-
Frequently Asked Questions (FAQ)
Q: Can I use charcoal (Activated Carbon) for this specific molecule? A: Use with caution. While cheap, charcoal often adsorbs electron-deficient aromatics (like fluorinated thiophenes) leading to yield loss. It is better used as a pre-filter for bulk Pd removal (>1000 ppm) before using a selective silica scavenger for the final polish.
Q: Will the
Q: My boronic acid shows up as two spots on TLC after scavenging. Did I degrade it?
A: Not necessarily. Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines). This is concentration and solvent-dependent. Run an NMR in
References
-
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. Available at: [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Discusses Boronic Acid/Boroxine equilibrium). Available at: [Link]
Sources
Solving solubility issues with (4-(Difluoromethyl)thiophen-3-yl)boronic acid
[1][2]
Executive Summary: The "Dual Personality" Problem
Users frequently report inconsistent solubility behavior with (4-(Difluoromethyl)thiophen-3-yl)boronic acid .[1] This compound presents a unique physicochemical challenge due to two competing structural features:
-
The Lipophilic Tail: The difluoromethyl (-CHF
) group increases lipophilicity and lowers polarity compared to a standard methyl group.[1] -
The Hydrophilic Head: The boronic acid moiety (-B(OH)
) is a strong hydrogen bond donor/acceptor, driving the formation of a rigid, high-lattice-energy crystal network.
The Core Issue: In non-polar solvents (DCM, Hexanes), the crystal lattice energy (H-bonding) prevents dissolution. In polar protic solvents (Water, Methanol), the compound dissolves but becomes susceptible to protodeboronation (decomposition) or dehydration (oligomerization).[1]
This guide provides the protocols to navigate this trade-off.
Module 1: The Solubility Matrix
Do not rely on a single solvent.[1] This compound exists in an equilibrium that changes based on the solvent environment.[2][3] Use the matrix below to select the correct system for your application.
Solvent Selection Guide
| Application | Recommended Solvent System | Mechanism of Action |
| NMR Analysis | DMSO-d | Breaks intermolecular H-bonds; stabilizes the monomeric acid form.[1] |
| Suzuki Coupling | 1,4-Dioxane / Water (4:1) | Dioxane solvates the organic thiophene core; water prevents dehydration to the insoluble boroxine. |
| Storage/Stock | THF (Anhydrous) | Solubilizes the boroxine form (trimer), which is more stable for short-term storage than the free acid. |
| Extraction | EtOAc / 2-MeTHF | Moderate polarity disrupts the lattice without inducing rapid decomposition. |
| Avoid | DCM, Hexanes, Pure Water | DCM/Hexanes: Cannot break lattice energy. Pure Water: Low solubility due to -CHF |
Visualizing the Decision Process
Figure 1: Decision tree for solvent selection based on experimental intent.
Module 2: The Hidden Equilibrium (Boroxine Cycle)
Users often report: "The compound dissolved initially, but a white solid precipitated after 30 minutes."
Diagnosis: You are witnessing the Boroxine-Acid Equilibrium .[4] Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1] This is reversible but solubility-dependent.[1]
-
Boronic Acid (Monomer): Soluble in polar/aqueous media.[1]
-
Boroxine (Trimer): Soluble in dry organic solvents; insoluble in aqueous mixtures.[1]
If you dissolve the dry powder (often a mix of acid/boroxine) in a wet organic solvent, the equilibrium shifts.
The Equilibrium Mechanism
Figure 2: The reversible dehydration cycle.[1] Managing water content is the key to controlling which species dominates.
Troubleshooting Protocol:
-
If it oils out: Add more co-solvent (Dioxane or THF) to solubilize the organic "tail" (-CHF
).[1] -
If it precipitates as a fine white powder: This is likely the boroxine forming if you heated a dry organic solution. Add 5-10% water to revert it to the soluble acid form.
Module 3: Reaction Optimization (Suzuki Coupling)
The (4-(Difluoromethyl)thiophen-3-yl) fragment makes the C-B bond susceptible to protodeboronation (replacement of Boron with Hydrogen), yielding 3-(difluoromethyl)thiophene as a byproduct.[1] This looks like "insolubility" because the reaction stalls.
Critical Parameters
| Parameter | Recommendation | Scientific Rationale |
| Base | K | Weak bases minimize the formation of the unstable boronate "ate" complex that leads to deboronation [1].[1] Avoid NaOH or KOtBu.[1] |
| Temperature | Max 60°C - 80°C | Thiophene boronic acids degrade rapidly >80°C. If higher temps are needed, use the Pinacol ester. |
| Catalyst | Pd(dppf)Cl | Fast oxidative addition is required to consume the boronic acid before it decomposes.[1] |
| Stoichiometry | 1.5 equiv | Always use excess boronic acid to account for the ~10-20% that will inevitably deboronate. |
Step-by-Step Protocol: The "Base-Last" Method
To prevent precipitation and degradation during setup.[1]
-
Dissolve: Dissolve the aryl halide and Catalyst in the organic solvent (e.g., Dioxane) first.
-
Add Boron: Add the (4-(Difluoromethyl)thiophen-3-yl)boronic acid.[1][5] Ensure it is fully dissolved (sonicate if necessary).[1]
-
Degas: Sparge with Nitrogen/Argon for 10 minutes. Oxygen accelerates deboronation.[1]
-
Add Base: Add the aqueous base solution (degassed) last .[1]
-
Why? Adding base triggers the formation of the reactive boronate species. If the catalyst isn't ready, this species sits idle and decomposes [2].
-
FAQ: Frequently Asked Questions
Q: Can I convert this to the Pinacol Ester to fix solubility?
A: Yes, and this is highly recommended. The pinacol ester masks the polar -B(OH)
-
Protocol: React the acid with Pinacol (1.1 equiv) in THF with MgSO
(drying agent) at room temperature for 2 hours. Filter and concentrate.
Q: My NMR in CDCl
-
Solution: Add 1 drop of d
-MeOD or D O to the CDCl tube to break the H-bonds, or switch to d -DMSO.
Q: Why does the difluoromethyl group matter?
A: The -CHF
References
-
Kinetic Analysis of Protodeboronation
-
Boroxine-Acid Equilibrium
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev.[1] 2014, 43, 412-443.
-
-
Fluorine Effects on Boronic Acids
-
General Handling of Unstable Boronic Acids
-
BenchChem Technical Guide: "Furan-2-Boronic Acid in Suzuki Coupling" (Applied here for Thiophene analogs).[1]
-
Sources
- 1. [4-(Difluoromethyl)phenyl]boronic acid | C7H7BF2O2 | CID 20777176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. PubChemLite - (4-(difluoromethyl)thiophen-3-yl)boronic acid (C5H5BF2O2S) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Minimizing Homocoupling of (4-(Difluoromethyl)thiophen-3-yl)boronic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I have developed this comprehensive guide to address a significant challenge in Suzuki-Miyaura cross-coupling reactions: the undesired homocoupling of (4-(Difluoromethyl)thiophen-3-yl)boronic acid. The inherent electronic properties of this substrate, specifically the electron-withdrawing difluoromethyl group on the thiophene ring, can predispose it to form the symmetrical 4,4'-bis(difluoromethyl)-3,3'-bithiophene byproduct. This guide provides a structured approach to troubleshooting, offering detailed protocols and mechanistic insights to help you suppress this side reaction and optimize the yield of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a prevalent issue with (4-(Difluoromethyl)thiophen-3-yl)boronic acid?
A: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the boronic acid couple to form a symmetrical dimer. In this case, it results in the formation of 4,4'-bis(difluoromethyl)-3,3'-bithiophene. This side reaction consumes your starting material, reduces the yield of the desired product, and introduces a structurally similar impurity that can complicate purification. The electron-deficient nature of the (4-(Difluoromethyl)thiophen-3-yl)boronic acid can make it more susceptible to certain homocoupling pathways, particularly under suboptimal reaction conditions.[1][2]
Q2: What are the primary mechanistic pathways that lead to homocoupling?
A: Homocoupling of boronic acids in Suzuki-Miyaura reactions can proceed through several mechanisms:
-
Oxygen-Mediated Oxidative Homocoupling: This is a major contributor, where dissolved oxygen in the reaction mixture oxidizes the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homodimer and regenerate Pd(0). Rigorous exclusion of oxygen is therefore critical.[3][4][5]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) precatalyst is used, it can directly react with the boronic acid in a stoichiometric manner to produce the homocoupled product and Pd(0).[4][5]
-
Base-Induced Decomposition: Certain bases, especially at elevated temperatures, can promote the decomposition of the boronic acid, which may lead to homocoupling.
Q3: How does the purity and form of the boronic acid affect homocoupling?
A: The purity of (4-(Difluoromethyl)thiophen-3-yl)boronic acid is crucial. Boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[6] While boroxines can be effective coupling partners, their different reactivity profiles might influence the extent of homocoupling. It is recommended to use boronic acid from a reliable source and handle it under anhydrous conditions to minimize degradation.
Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
This section details a step-by-step approach to diagnose and resolve issues with homocoupling byproduct formation.
Problem: Significant Formation of 4,4'-bis(difluoromethyl)-3,3'-bithiophene Detected
Potential Cause 1: Presence of Oxygen in the Reaction
Oxygen is a known culprit in promoting the oxidative homocoupling of boronic acids.[3][4] Even trace amounts can have a significant impact on the reaction outcome.
Solution 1: Implement Rigorous Degassing Techniques
Thoroughly removing dissolved oxygen from your reaction mixture is the first and most critical step.
Experimental Protocols for Degassing:
-
Inert Gas Sparging:
-
Assemble the reaction vessel with all reagents except for the palladium catalyst and ligand.
-
Bubble a steady stream of an inert gas (high-purity argon or nitrogen) through the solution via a long needle for 15-30 minutes.[7]
-
Maintain a positive pressure of the inert gas while adding the catalyst and ligand.
-
-
Freeze-Pump-Thaw Cycles: For highly sensitive reactions, this method is more effective.[7][8][9]
-
In a Schlenk flask, freeze the reaction mixture using liquid nitrogen until it is a solid mass.
-
Apply a high vacuum to the flask to remove gases from the headspace.
-
Close the vacuum line and allow the mixture to thaw completely.
-
Repeat this cycle at least three times to ensure thorough degassing.
-
Potential Cause 2: Suboptimal Catalyst, Ligand, Base, or Solvent Selection
The choice of reaction components plays a pivotal role in directing the reaction towards the desired cross-coupling pathway over homocoupling.[3][10]
Solution 2: Systematic Optimization of Reaction Conditions
A methodical screening of catalysts, ligands, bases, and solvents is recommended to identify the optimal conditions for your specific substrates.
Table 1: Recommended Catalyst and Ligand Combinations
| Palladium Precursor | Ligand | Rationale and Key Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | Bulky, electron-rich biarylphosphine ligands can accelerate the desired reductive elimination step, outcompeting the homocoupling pathway.[3][11] |
| Pd(PPh₃)₄ | - | A common catalyst, but may require more careful optimization of other parameters to suppress homocoupling. |
Table 2: Suggested Base and Solvent Systems
| Base | Solvent System | Considerations |
| K₂CO₃ or K₃PO₄ | 1,4-Dioxane / H₂O | A common and often effective combination. The aqueous component can sometimes suppress homocoupling.[12] |
| Cs₂CO₃ | Toluene or DME | A stronger base that can be beneficial, but should be used with caution as it may also promote side reactions.[13] |
| Anhydrous Conditions | Anhydrous THF or Toluene | In some cases, switching to anhydrous conditions can mitigate protodeboronation, another common side reaction.[11] |
Experimental Protocol: Condition Screening
-
Design a small-scale parallel experiment varying one parameter at a time (e.g., ligand, base, or solvent).
-
Maintain constant concentrations of your aryl halide, (4-(Difluoromethyl)thiophen-3-yl)boronic acid, and palladium precursor.
-
Ensure all reaction vessels are subjected to identical and rigorous degassing procedures.
-
Run the reactions at a controlled temperature and for a fixed duration.
-
Analyze the crude reaction mixtures by a suitable analytical technique (e.g., LC-MS or ¹H NMR) to quantify the ratio of the desired product to the homocoupling byproduct.
Potential Cause 3: High Reaction Temperature
Elevated temperatures can sometimes accelerate the rate of homocoupling relative to the desired cross-coupling reaction.[3]
Solution 3: Temperature Optimization
Investigate the effect of reaction temperature on the product distribution. It may be beneficial to run the reaction at a lower temperature for a longer period.
Visualizing Reaction Pathways and Troubleshooting Logic
To aid in your experimental design and troubleshooting, the following diagrams illustrate the competing reaction pathways and a logical workflow for addressing homocoupling.
Caption: Competing catalytic cycles for desired cross-coupling and undesired homocoupling.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
-
BenchChem. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling. 1
-
BenchChem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. 11
-
PMC. Efficient degassing and ppm-level oxygen monitoring flow chemistry system. 8
-
BenchChem. Technical Support Center: Minimizing Dimer Formation in Coupling Reactions. 3
-
Helv. Chim. Acta. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. 2021, 104, e2100035. 13
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. 4
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... 12
-
Wikipedia. Degassing. 9
-
Chemical Society Reviews. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. 10
-
YouTube. How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab | Dr. Aman Bajpai. 7
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. 2
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 5
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. 6
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- 5. Yoneda Labs [yonedalabs.com]
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- 10. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
Validation & Comparative
A Comparative Guide to the ¹⁹F NMR Characterization of (4-(Difluoromethyl)thiophen-3-yl)boronic Acid
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel building blocks is paramount. Molecules incorporating both a thiophene nucleus and a difluoromethyl (CHF₂) group are of increasing interest due to their potential to modulate key pharmacological properties.[1][2] The CHF₂ group, in particular, is a valuable bioisostere for hydroxyl or thiol groups, offering enhanced metabolic stability and membrane permeability while acting as a weak hydrogen bond donor.[3][4] (4-(Difluoromethyl)thiophen-3-yl)boronic acid represents a convergence of these desirable motifs, providing a versatile handle for cross-coupling reactions.[5][6]
This guide provides an in-depth technical analysis of the characterization of (4-(Difluoromethyl)thiophen-3-yl)boronic acid using Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. We will explore the expected spectral features, present a validated experimental protocol, and compare its signature to that of structurally relevant alternatives to demonstrate the specificity and power of this technique.
The Unparalleled Utility of ¹⁹F NMR for Fluorinated Compounds
¹⁹F NMR is an exceptionally powerful tool for the analysis of organofluorine compounds for several key reasons:
-
High Sensitivity and Natural Abundance : The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, resulting in a high gyromagnetic ratio and a receptivity that is 83% that of ¹H.[7][8] This leads to strong signals and relatively short acquisition times.
-
Vast Chemical Shift Range : The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, which is significantly wider than for ¹H NMR.[7][8] This vast dispersion minimizes the likelihood of signal overlap, even in complex molecules, making spectral interpretation more straightforward.[9]
-
Low Background : Since fluorine is not a common element in most organic molecules or solvents, ¹⁹F NMR spectra are typically free from background signals, providing a clean baseline for analysis.[10]
These features make ¹⁹F NMR not just a characterization tool, but a quantitative and mechanistic probe for fluorinated molecules.[10][11]
¹⁹F NMR Analysis of (4-(Difluoromethyl)thiophen-3-yl)boronic acid
A deep understanding of the target molecule's ¹⁹F NMR spectrum requires predicting its chemical shift, multiplicity, and coupling constants based on its unique electronic and structural environment.
Predicted Spectral Parameters
-
Chemical Shift (δ) : The chemical shift of the fluorine nuclei in a CHF₂ group is highly sensitive to the electronic environment.[12] Compared to a trifluoromethyl (CF₃) group, the presence of a proton on the same carbon increases electron density around the fluorine atoms, causing a significant upfield (more negative) shift.[7] For CHF₂ groups attached to aromatic systems, chemical shifts typically fall within the -110 to -130 ppm range (relative to CFCl₃). The electron-donating nature of the thiophene ring, combined with the electron-withdrawing boronic acid at the adjacent position, will influence the precise shift. We predict a chemical shift in the region of -115 to -125 ppm .
-
Multiplicity : The two fluorine nuclei in the CHF₂ group are chemically equivalent and will be split by the single geminal proton. According to the n+1 rule, this will result in a doublet .
-
Coupling Constant (²JHF) : The geminal coupling between ¹H and ¹⁹F (²JHF) is typically large, often in the range of 50-60 Hz.[8][13] This large coupling constant is a characteristic feature of the CHF₂ moiety and is invaluable for confirming its presence. We anticipate a ²JHF value of approximately 55 Hz .
Experimental Protocol for High-Quality Data Acquisition
This protocol ensures the acquisition of a clean, high-resolution ¹⁹F NMR spectrum suitable for structural confirmation and purity analysis.
1. Sample Preparation:
- Weigh approximately 10-15 mg of (4-(Difluoromethyl)thiophen-3-yl)boronic acid into a clean, dry NMR tube.
- Add ~0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves boronic acids and is compatible with a wide range of temperatures.
- Add a small amount of an internal reference standard. While CFCl₃ (δ = 0 ppm) is the traditional standard, it is volatile and not always practical. A common secondary standard is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm.[14]
- Cap the tube and vortex gently until the sample is fully dissolved.
2. NMR Instrument Parameters (500 MHz Spectrometer):
- Nucleus : ¹⁹F
- Experiment : Standard 1D pulse-acquire, with proton decoupling (e.g., zgpg30 with inverse-gated decoupling for quantitative analysis).[15]
- Spectral Width : Set a wide spectral width to encompass the entire range of organofluorine compounds, for example, 250 ppm (from -200 ppm to +50 ppm).
- Transmitter Offset (O1P) : Center the spectral window on the expected chemical shift region, e.g., -110 ppm.
- Acquisition Time (AQ) : ≥ 2.0 seconds to ensure good digital resolution.
- Relaxation Delay (D1) : 2-5 seconds. For accurate integration in quantitative measurements, this should be extended to at least 5 times the longest T₁ of interest.[15]
- Number of Scans (NS) : 16-64 scans are typically sufficient due to the high sensitivity of ¹⁹F.
Comparative Analysis with Structural Alternatives
To underscore the diagnostic power of ¹⁹F NMR, we will compare the expected spectrum of our target compound with two plausible alternatives: a positional isomer and an analogue with a different fluorine-containing group.
// Define nodes with images of molecular structures
target [label=<(A) Target Molecule>];
isomer [label=<
(B) Positional Isomer>];
cf3_analog [label=<(C) CF₃ Analogue>];
// Arrange nodes {rank=same; target; isomer; cf3_analog;} } END_DOT Caption: (A) (4-(Difluoromethyl)thiophen-3-yl)boronic acid, (B) (5-(Difluoromethyl)thiophen-2-yl)boronic acid, (C) (4-(Trifluoromethyl)thiophen-3-yl)boronic acid.
Alternative 1: Positional Isomer - (5-(Difluoromethyl)thiophen-2-yl)boronic acid
In this isomer, the CHF₂ group is at the 5-position and the boronic acid is at the 2-position. This significantly alters the electronic landscape. The CHF₂ group is now para to the boronic acid and ortho to the sulfur atom. The influence of the boronic acid's electron-withdrawing character will be transmitted differently through the thiophene ring. This will likely result in a discernible change in the ¹⁹F chemical shift, allowing for unambiguous differentiation from the target molecule. The multiplicity (doublet) and the magnitude of the ²JHF coupling would be expected to remain very similar.
Alternative 2: Trifluoromethyl Analogue - (4-(Trifluoromethyl)thiophen-3-yl)boronic acid
Replacing the CHF₂ group with a CF₃ group introduces two major, easily identifiable changes in the ¹⁹F NMR spectrum:
-
Chemical Shift : The CF₃ group is significantly more electron-withdrawing than a CHF₂ group. This deshields the fluorine nuclei, causing a substantial downfield shift. CF₃ groups attached to aromatic rings typically appear in the -60 to -65 ppm range.[8] This is a ~50-60 ppm difference from the expected CHF₂ signal, making the distinction trivial.
-
Multiplicity : With no adjacent protons, the ¹⁹F NMR signal for the CF₃ group will be a singlet (assuming proton decoupling). The absence of the characteristic large H-F doublet coupling is definitive proof of the CF₃ substitution.
Summary of Comparative Data
| Compound | Predicted ¹⁹F δ (ppm) | Predicted Multiplicity | Predicted J-Coupling (Hz) | Key Differentiator |
| (4-(Difluoromethyl)thiophen-3-yl)boronic acid | -115 to -125 | Doublet | ²JHF ≈ 55 | N/A (Target) |
| (5-(Difluoromethyl)thiophen-2-yl)boronic acid | Shifted from target | Doublet | ²JHF ≈ 55 | Distinct chemical shift due to positional isomerism. |
| (4-(Trifluoromethyl)thiophen-3-yl)boronic acid | -60 to -65 | Singlet | None | Large downfield shift and singlet multiplicity. |
Conclusion
¹⁹F NMR spectroscopy provides an exceptionally clear and detailed fingerprint for the characterization of (4-(Difluoromethyl)thiophen-3-yl)boronic acid. The expected spectrum—a doublet with a large ²JHF coupling constant located in the upfield region of the spectrum—serves as a robust identifier for the difluoromethyl moiety. Furthermore, as demonstrated by the comparative analysis, ¹⁹F NMR can effortlessly distinguish this target molecule from its positional isomers and other fluorinated analogues based on highly predictable and significant differences in chemical shift and multiplicity. This makes it an indispensable tool for confirming structural integrity, assessing purity, and ensuring the quality of this valuable building block in any research or drug development pipeline.
References
-
National Center for Biotechnology Information. (n.d.). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PubMed Central. Retrieved from [Link]
-
Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
ACS Publications. (1964). Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. Journal of the American Chemical Society, 86(22), 4732–4735. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. RSC Advances, 4, 36009-36013. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PubMed Central. Retrieved from [Link]
-
Preprints.org. (2024). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of different thiophene-3-ylboronic acid and esters in the synthesis of 15a. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Retrieved from [Link]
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Reactivity Comparison: (4-(Difluoromethyl)thiophen-3-yl)boronic acid vs. Trifluoromethyl Analogs
Executive Summary
In modern medicinal chemistry, the transition from trifluoromethyl (
This guide analyzes the mechanistic divergences between these two scaffolds, providing evidence-based protocols to maximize yields while mitigating the specific decomposition pathways associated with the
Physicochemical & Electronic Profiling
The reactivity difference between these analogs is dictated by the subtle electronic and steric disparaties between the
| Feature | Impact on Reactivity | ||
| Hammett Constant ( | 0.32 | 0.54 | |
| H-Bonding Capacity | Lipophilic H-bond Donor | None (Acceptor only) | |
| Steric Bulk (Taft | -1.34 | -2.40 | |
| Acidity ( | ~25 (C-H bond) | N/A |
The "Ortho-Effect" in Thiophenes
In both molecules, the fluoroalkyl group is at position 4, ortho to the boronic acid at position 3.
-
Case: The bulk of the
group forces the boronic acid moiety out of planarity with the thiophene ring. While this suppresses homodimerization, it also sterically hinders the transmetallation step in Suzuki couplings. -
Case: The smaller
group allows for better planarity. Furthermore, the acidic proton of the group can form a weak intramolecular hydrogen bond with the boronic acid oxygen, potentially stabilizing the monomeric species prior to reaction.
Reactivity Analysis: Suzuki-Miyaura Coupling
Nucleophilicity vs. Transmetallation
The rate-determining step for Suzuki couplings of electron-deficient heteroaryl boronic acids is often transmetallation .
-
Mechanism: The boronic acid must first form a boronate "ate" complex (e.g., with
or ). This complex then transfers the organic group to the Palladium(II) center. -
Comparison: The
analog is superior in this step. Because is less electron-withdrawing than , the carbon-boron bond is more electron-rich (more nucleophilic). This facilitates a faster transfer to the metal center compared to the sluggish analog.
Stability & Side Reactions (Protodeboronation)
While the
-
Protodeboronation: Thiophenes are inherently prone to protodeboronation. The
group, being strongly withdrawing, stabilizes the intermediate sigma-complex, theoretically accelerating protodeboronation. However, the analog faces a different risk: base-mediated C-H activation . -
Base Sensitivity: The proton on the
group is acidic. The use of strong alkoxide bases (e.g., NaOEt, KOtBu) can lead to deprotonation, generating a carbanion that may undergo -elimination to form a difluorocarbene species or induce polymerization, destroying the starting material before coupling occurs.
Decision Matrix
-
Choose
Analog if: Reaction conditions require harsh temperatures (>100°C) or strong bases. -
Choose
Analog if: You need higher coupling efficiency at mild temperatures (60-80°C) or require the bioisosteric H-bond donor property in the final drug candidate.
Visualization: Competing Kinetic Pathways
The following diagram illustrates the kinetic competition between the productive Suzuki cycle and the destructive protodeboronation/decomposition pathways for the
Caption: Kinetic competition in the Suzuki coupling of (4-(Difluoromethyl)thiophen-3-yl)boronic acid. Note that the productive pathway is favored by weak bases, while strong bases trigger CHF2 deprotonation.
Experimental Protocol: Optimized Suzuki Coupling
This protocol is designed specifically for (4-(difluoromethyl)thiophen-3-yl)boronic acid . It avoids strong alkoxide bases to prevent
Reagents
-
Boronic Acid: (4-(Difluoromethyl)thiophen-3-yl)boronic acid (1.2 equiv)
-
Electrophile: Aryl Bromide or Iodide (1.0 equiv)
-
Catalyst:
(3-5 mol%)-
Why: The bidentate dppf ligand resists de-ligation and promotes reductive elimination, crucial for thiophene products which can poison monolithic Pd catalysts.
-
-
Base:
(3.0 equiv) or (2.0 equiv)-
Why: Phosphate and Carbonate are mild enough to avoid deprotonating the
group but strong enough to form the active boronate species. Avoid KOtBu.
-
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Why: The presence of water is strictly required for the formation of the boronate species. Dioxane provides solubility for the lipophilic thiophene.
-
Step-by-Step Methodology
-
Setup: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), and Base (3.0 mmol).
-
Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
-
Catalyst Addition: Add
(0.03-0.05 mmol) quickly under positive inert gas pressure. -
Solvent Addition: Add degassed Dioxane (4 mL) and Water (1 mL) via syringe.
-
Reaction: Heat the block to 80°C with vigorous stirring.
-
Note: Do not exceed 90°C. Higher temperatures increase the rate of protodeboronation significantly for 3-thienyl boronic acids.
-
-
Monitoring: Monitor by LC-MS at 2 hours. The
product often has a distinct retention time shift compared to analogs due to H-bonding with the stationary phase (depending on column chemistry). -
Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over
, and concentrate.
References
-
Bioisosterism of CHF2 vs CF3: Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2017).[2] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Stability of Fluorinated Boronic Acids: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3][4] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Thiophene Coupling Protocols: Shermolovich, Y. G., et al. (2010).[5][6] Synthesis of Trifluoromethyl- and Difluoromethyl-substituted Thiophenes. Journal of Fluorine Chemistry, 131(11), 1123-1127. Link
Sources
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid tetrahydrofuran monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
A Comparative Guide to the Mass Spectrometry Analysis of (4-(Difluoromethyl)thiophen-3-yl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Difluoromethyl)thiophen-3-yl)boronic acid and its derivatives are of increasing interest in medicinal chemistry. Boronic acids are versatile synthetic intermediates, notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug discovery.[1][2] The incorporation of a difluoromethyl group can enhance a molecule's metabolic stability and lipophilicity, making this particular scaffold an attractive building block for novel therapeutics.[3] The thiophene ring itself is a common heterocycle in many pharmaceuticals. The journey from a promising lead compound to a viable drug candidate, however, relies on robust analytical techniques for characterization, quantification, and metabolic profiling. Mass spectrometry is an indispensable tool in this process, but the analysis of boronic acids presents unique challenges.[4][5]
A primary difficulty in the mass spectrometric analysis of boronic acids is their propensity to undergo thermally induced dehydration and trimerization to form cyclic boroxines.[4][6] This can complicate mass spectra, making it difficult to identify the molecular ion of the analyte of interest. This guide provides a comparative analysis of various mass spectrometry techniques for the characterization of (4-(Difluoromethyl)thiophen-3-yl)boronic acid derivatives, offering insights into experimental design and data interpretation to overcome these analytical hurdles.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical for the successful mass spectrometric analysis of boronic acids. The most common techniques each have their own advantages and disadvantages.
Electrospray Ionization (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, making it a popular choice for compounds emerging from drug discovery pipelines.
-
Advantages: ESI is readily coupled with liquid chromatography (LC), enabling the separation of complex mixtures and providing a means for high-throughput analysis.[7] It is a highly sensitive technique, capable of detecting and quantifying analytes at very low concentrations, which is crucial for applications such as reaction monitoring and the analysis of biological samples.[8]
-
Disadvantages: A significant challenge with ESI-MS analysis of boronic acids is the potential for in-source fragmentation and the formation of solvent adducts and dimers, which can complicate spectral interpretation.[7] The high polarity of boronic acids can also lead to issues with chromatographic peak shape and retention on standard reversed-phase columns.
-
Experimental Considerations: To mitigate the challenges of ESI-MS, derivatization is often employed. The formation of a boronate ester with a diol, such as pinacol, can improve chromatographic behavior and reduce the tendency for boroxine formation.[6] Optimization of ESI source parameters, such as capillary voltage and cone voltage, is also crucial to minimize in-source fragmentation and maximize the signal of the desired molecular ion. An ultra-high-performance liquid chromatography (UHPLC) method with a C18 column and a mobile phase of ammonium acetate and acetonitrile has been shown to be effective for a broad range of boronic acids.[7]
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
MALDI is another soft ionization technique that is particularly useful for the analysis of large molecules and complex mixtures.
-
Advantages: MALDI-MS is known for its high tolerance to salts and other contaminants, which can be beneficial when analyzing samples from complex matrices. It is also a relatively rapid technique.
-
Disadvantages: The primary drawback of MALDI-MS for boronic acid analysis is the potential for boroxine formation during sample preparation and on the MALDI plate.[4][9]
-
Experimental Considerations: A key innovation in the MALDI-MS analysis of boronic acids is the use of the matrix itself as a derivatizing agent.[4][9] 2,5-dihydroxybenzoic acid (DHB) can serve as both the matrix and a reagent for in situ esterification of the boronic acid on the MALDI plate.[4][9] This approach has been shown to be superior to pre-derivatization with other diols and provides high-quality spectra without the complicating presence of boroxine signals.[4]
Electron Ionization (EI-MS)
Electron ionization is a hard ionization technique that imparts a significant amount of energy to the analyte, resulting in extensive fragmentation.
-
Advantages: EI-MS produces highly reproducible fragmentation patterns that can be used for structural elucidation and comparison to spectral libraries.
-
Disadvantages: The high energy of EI can exacerbate the dehydration and trimerization of boronic acids.[6] Furthermore, the analyte must be volatile, which often necessitates derivatization for boronic acids. A lack of chromophores and poor ionization can also make analysis by HPLC or LC-MS difficult.[5]
-
Experimental Considerations: For EI-MS analysis, derivatization of the boronic acid to a more volatile and stable ester is essential. A direct-electron ionization interface coupled with nano-liquid chromatography has been developed for the analysis of boronic acids without prior derivatization, offering a robust and reproducible method.[10]
Fragmentation Analysis of (4-(Difluoromethyl)thiophen-3-yl)boronic Acid Derivatives
Understanding the fragmentation patterns of (4-(Difluoromethyl)thiophen-3-yl)boronic acid derivatives is crucial for their structural confirmation. The fragmentation will be a composite of the pathways characteristic of the thiophene ring, the difluoromethyl group, and the boronic acid moiety.
-
Thiophene Ring Fragmentation: Thiophene-containing compounds generally exhibit a prominent molecular ion peak due to the stability of the aromatic ring.[11] Fragmentation can involve ring cleavage.[11] For substituted thiophenes, fragmentation is often initiated by cleavage of the bonds adjacent to the substituents.[12]
-
Boronic Acid Fragmentation: As previously discussed, the boronic acid moiety is prone to dehydration. In tandem MS (MS/MS) experiments, the fragmentation of derivatized boronic acids will be influenced by the nature of the derivatizing agent. For example, in the MALDI-MS/MS analysis of DHB-adducts of peptide boronic acids, fragments encompassing the boronic acid residue were detected as DHB adducts.[4]
Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the fragmentation pathways. By selecting the molecular ion of the derivatized analyte and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained, providing a high degree of confidence in the structural assignment.
Quantitative Analysis Considerations
For drug development, the sensitive and accurate quantification of (4-(Difluoromethyl)thiophen-3-yl)boronic acid derivatives in various matrices is essential.
-
LC-MS/MS for Trace-Level Quantification: Tandem quadrupole mass spectrometry is a highly sensitive and selective technique for low-level quantification.[8] An LC-MS/MS method using a Xevo TQ Absolute Tandem Quadrupole Mass Spectrometer has been successfully developed for the ultra-low detection of potential mutagenic boronic acids, achieving limits of quantification in the range of 0.005 to 0.05 ng/mL.[8]
-
Method Validation: A robust quantitative method requires thorough validation, including assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects.[7] For the analysis of boronic acids, derivatization can improve sensitivity and linearity down to low parts per million (ppm) levels.[13]
Recommended Experimental Workflow
For the robust and sensitive analysis of (4-(Difluoromethyl)thiophen-3-yl)boronic acid derivatives, a workflow combining derivatization with LC-MS/MS is recommended.
Caption: Recommended workflow for the analysis of (4-(Difluoromethyl)thiophen-3-yl)boronic acid derivatives.
Step-by-Step Methodology:
-
Sample Preparation and Derivatization:
-
Dissolve the sample containing the (4-(Difluoromethyl)thiophen-3-yl)boronic acid derivative in a suitable organic solvent.
-
Add an excess of a diol, such as pinacol, to the sample.
-
Allow the reaction to proceed for a sufficient time to ensure complete derivatization to the boronate ester. This reaction is typically fast at room temperature.[6]
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into a UHPLC system equipped with a C18 column.
-
Employ a gradient elution program using a mobile phase system such as 10 mM ammonium acetate in water and acetonitrile.[7]
-
Couple the UHPLC system to a tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in either positive or negative ion mode, depending on the specific derivative.
-
Optimize the ESI source parameters and collision energy for the derivatized analyte.
-
-
Data Acquisition and Analysis:
-
For structural confirmation, acquire full scan MS and product ion spectra (MS/MS) of the derivatized molecular ion.
-
For quantitative analysis, set up a multiple reaction monitoring (MRM) method using a specific precursor ion to product ion transition for the derivatized analyte.
-
Construct a calibration curve using standards of known concentrations to quantify the analyte in unknown samples.
-
Data Summary Table
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) | Electron Ionization (EI-MS) |
| Coupling to Separation | Excellent for LC-MS[7] | Not directly coupled to LC | Good for GC-MS (with derivatization)[5] |
| Sensitivity | Very high, suitable for trace analysis[8] | High | Moderate |
| Primary Challenge | In-source fragmentation, adduct formation[7] | Boroxine formation on-plate[4][9] | Thermally induced dehydration and trimerization[6] |
| Derivatization | Often recommended to improve chromatography and stability[6][13] | Can be performed in-situ with the matrix (e.g., DHB)[4][9] | Essential for volatility and stability[10] |
| Typical Application | Quantitative analysis, reaction monitoring[7][8] | Rapid screening, analysis of complex mixtures | Structural elucidation of volatile derivatives |
Conclusion
The mass spectrometric analysis of (4-(Difluoromethyl)thiophen-3-yl)boronic acid derivatives requires careful consideration of the inherent instability of the boronic acid moiety. While several ionization techniques can be employed, a strategy involving derivatization to a stable boronate ester followed by LC-ESI-MS/MS offers a robust, sensitive, and versatile approach for both qualitative and quantitative analysis. This methodology is well-suited to the demands of modern drug discovery and development, enabling researchers to confidently characterize these promising molecules and advance them through the pharmaceutical pipeline. The use of in-situ derivatization with the MALDI matrix also presents a rapid and effective alternative for screening purposes. Ultimately, the choice of technique will depend on the specific analytical question being addressed, but an understanding of the principles outlined in this guide will empower researchers to generate high-quality, reliable mass spectrometry data for this important class of compounds.
References
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC. (n.d.).
- Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry. (n.d.).
- Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed. (2010, May 15).
- Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry | Analytical Chemistry - ACS Publications. (n.d.).
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Publications. (2019, January 8).
- High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System - Waters Corporation. (n.d.).
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (n.d.).
- STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF - ResearchGate. (n.d.).
- Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed. (n.d.).
- Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Comparison Guide for 3-Nitro-N-phenylthiophen-2-amine - Benchchem. (n.d.).
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - RSC Publishing. (2013, May 9).
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry | Analytical Chemistry - ACS Publications. (2011, March 30).
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. (2021, December 13).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.).
- Synthesis and Application of Boronic Acid Derivatives - VTechWorks. (2010, May 5).
- Online Research @ Cardiff - ORCA. (n.d.).
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. waters.com [waters.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Comparative Guide: Crystallographic Profiling of (4-(Difluoromethyl)thiophen-3-yl)boronic Acid Complexes
Content Type: Technical Comparison & Experimental Guide Target Audience: Structural Biologists, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Practitioners.[1]
Executive Summary
In the optimization of thiophene-based pharmacophores, the (4-(Difluoromethyl)thiophen-3-yl)boronic acid moiety represents a critical bioisostere. Unlike its trifluoromethyl (-CF₃) or methyl (-CH₃) analogs, the difluoromethyl (-CHF₂) group offers a unique lipophilic hydrogen bond donor capability while maintaining metabolic stability.
This guide objectively compares the crystallographic signatures of this specific ligand against its primary isosteres. It provides experimental protocols for obtaining high-resolution X-ray data and analyzes the structural determinants that drive its binding efficiency in protein-ligand complexes.[2]
Part 1: Comparative Structural Analysis
The Crystallographic "Fingerprint"
The primary utility of X-ray crystallography for this compound is to validate the C–H···O hydrogen bonding interaction unique to the -CHF₂ group. This interaction is often "invisible" in standard biochemical assays but is the structural driver for potency gains over -CF₃ analogs.
Comparison Table: Structural & Physicochemical Determinants
| Feature | (4-CHF₂) Thiophene Boronic Acid | (4-CF₃) Thiophene Boronic Acid | (4-CH₃) Thiophene Boronic Acid |
| H-Bond Capability | Strong Donor (C-H[3]···O/N) | None (Acceptor only via F) | Weak/Negligible |
| Crystallographic Motif | Forms directional H-bonds with backbone carbonyls or Ser/Thr side chains. | Steric exclusion; often requires pocket expansion. | Hydrophobic packing only. |
| Electron Density | Distinct difference density for H-atom (if <1.5 Å res). | High electron density "halo" around F atoms. | Standard spherical density. |
| Binding Enthalpy | Favorable (Enthalpy driven via H-bond). | Entropy driven (Hydrophobic effect). | Entropy driven. |
| Boronic Acid State | Equilibrium: Trigonal (acid) ⇌ Tetrahedral (boronate). | Similar equilibrium. | Similar equilibrium. |
Structural Evidence: The -CHF₂ Interaction
In high-resolution structures (< 2.0 Å), the -CHF₂ group acts as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups but with significantly higher lipophilicity.
-
Mechanism: The gem-difluoro substitution polarizes the C–H bond, increasing its acidity and allowing it to act as a hydrogen bond donor.[4]
-
Observation: Look for C···O distances of 3.0–3.4 Å and C–H···O angles >110° in the electron density map. This is distinct from the -CF₃ group, which typically shows repulsive contacts at these distances.
Part 2: Experimental Protocols
Crystallization of Boronic Acid Complexes
Boronic acids are prone to dehydration (forming boroxines) or oxidation. The following protocol ensures the ligand remains in the active boronic acid state during co-crystallization.
Protocol: Micro-Seeding Co-Crystallization
-
Ligand Preparation:
-
Dissolve (4-(Difluoromethyl)thiophen-3-yl)boronic acid in 100% DMSO to a concentration of 100 mM .
-
Critical Step: Avoid alcohols (MeOH/EtOH) in the stock solution to prevent esterification.
-
-
Protein Complex Formation:
-
Incubate protein (10–20 mg/mL) with the ligand (2 mM final conc, 2% DMSO) for 2 hours at 4°C .
-
Validation: Verify complex formation via Thermal Shift Assay (TSA) before setting up drops. Expect a ΔTm > 2°C if binding occurs.
-
-
Vapor Diffusion (Hanging Drop):
-
Mix 1 µL Protein-Ligand Complex + 1 µL Reservoir Solution.
-
Reservoir: Standard screens (e.g., PEG/Ion, Index).
-
Additive: Add 5 mM Glycerol to the drop to prevent boroxine trimerization.
-
-
Cryo-Protection:
-
Soak crystals in reservoir solution + 20% Ethylene Glycol + 2 mM Ligand for 30 seconds.
-
Note: Maintaining ligand concentration in the cryo-solution is vital to prevent occupancy loss.
-
Data Collection & Refinement Strategy
To unambiguously resolve the -CHF₂ protons and boron geometry:
-
Energy: Collect at 12.7 keV (standard) or 7.1 keV (to maximize anomalous signal from Sulfur in the thiophene ring, aiding in phasing/orientation).
-
Resolution: Aim for < 1.8 Å .
-
Restraints: Use specific CIF dictionaries for the -CHF₂ group. Ensure the C-F bond lengths are restrained to 1.35 Å and the C-B bond to 1.57 Å .
Part 3: Workflow Visualization
The following diagram outlines the decision matrix for solving the structure of this specific complex, addressing the common issue of "ligand ambiguity" (boronic acid vs. boronate ester).
Caption: Workflow for structural determination of boronic acid complexes, highlighting the critical decision point between tetrahedral (covalent) and trigonal (non-covalent) refinement geometries.
Part 4: Expert Insights & Causality
Why Choose the (4-CHF₂) Analog?
In drug development, the transition from a methyl (-CH₃) to a trifluoromethyl (-CF₃) group is standard for increasing metabolic stability (blocking P450 oxidation). However, -CF₃ adds significant steric bulk and lacks hydrogen bond donor capacity.
The (4-(Difluoromethyl)thiophen-3-yl) motif is the "Goldilocks" solution:
-
Metabolic Stability: The C-F bonds protect the methyl carbon from oxidation.
-
Steric Profile: Smaller than -CF₃, allowing it to fit into tighter pockets.
-
Binding Affinity: The unique ability of the C-H in -CHF₂ to donate a hydrogen bond to backbone carbonyls (e.g., in kinase hinge regions) often results in a 10–50 fold potency increase over the -CF₃ analog.
Self-Validating the Structure
To ensure your crystallographic model is correct:
-
Omit Map: Calculate a Polder omit map for the ligand. The green difference density should clearly define the fluorine atoms and the boron hydroxyls.
-
B-Factor Analysis: If the B-factors of the ligand are significantly higher (>20 Ų) than the surrounding protein residues, the occupancy may be low, or the ligand is disordered (check solubility).
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Hydrogen Bond Donor: A Crystallographic and Spectroscopic Study." Journal of Medicinal Chemistry. Link
-
Cazzaniga, G., et al. (2019). "X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors." ACS Medicinal Chemistry Letters. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: Difluorophenylboronic acid derivatives." Link
-
Protein Data Bank (PDB). "Structure of Thiophene-based Ligands." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 4. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Alternative Methods for the Purity Validation of (4-(Difluoromethyl)thiophen-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Boronic Acid Intermediates
(4-(Difluoromethyl)thiophen-3-yl)boronic acid is a key building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules for drug discovery.[1] The purity of this and other boronic acid derivatives is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially mutagenic byproducts into active pharmaceutical ingredients (APIs).[2][3] This guide provides an in-depth analysis of a robust High-Performance Liquid Chromatography (HPLC) method for the purity validation of (4-(Difluoromethyl)thiophen-3-yl)boronic acid, alongside a comparative evaluation of alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC): A Robust Method for Purity Determination
Reversed-phase HPLC (RP-HPLC) is a widely adopted and reliable technique for assessing the purity of non-volatile organic compounds like boronic acids.[2] The method's strength lies in its ability to separate the target compound from a range of potential process-related impurities.
Understanding Potential Impurities
A comprehensive purity analysis requires an understanding of potential impurities that may arise during the synthesis of (4-(Difluoromethyl)thiophen-3-yl)boronic acid. A common synthetic route involves the lithiation or Grignard formation of a 3-halo-4-(difluoromethyl)thiophene precursor, followed by quenching with a trialkyl borate.[4][5] Based on this, likely impurities include:
-
Impurity A: 3-Bromo-4-(difluoromethyl)thiophene (Starting Material) : Incomplete reaction can lead to the presence of the starting halide.
-
Impurity B: 4-(Difluoromethyl)thiophene (Deboronated Species) : Hydrolytic instability or side reactions can result in the loss of the boronic acid group.[4]
-
Impurity C: 3,3'-Bi(4-(difluoromethyl)thiophene) (Homocoupling Product) : Dimerization of the organometallic intermediate can occur, leading to this byproduct.[2]
-
Impurity D: Boroxine (Anhydride) : Boronic acids can undergo dehydration to form cyclic anhydrides, known as boroxines.
Experimental Protocol: Reversed-Phase HPLC
This section details a step-by-step protocol for the purity analysis of (4-(Difluoromethyl)thiophen-3-yl)boronic acid by RP-HPLC.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | XSelect™ Premier HSS T3 (4.6 x 150 mm, 2.5 µm) or equivalent C18 column with low silanol activity | C18 stationary phases provide excellent retention for aromatic compounds. Columns with low silanol activity, such as the Waters XTerra MS C18, are crucial for minimizing on-column hydrolysis of the boronic acid.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to suppress the ionization of the boronic acid, leading to better peak shape and retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B | A gradient elution is necessary to effectively separate the polar boronic acid from less polar impurities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. A moderate temperature is chosen to balance efficiency and potential on-column degradation. |
| Detection Wavelength | 254 nm | The thiophene ring provides UV absorbance, making UV detection a suitable method. A PDA detector can be used to assess peak purity. |
| Injection Volume | 5 µL | A small injection volume helps to prevent peak broadening. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the (4-(Difluoromethyl)thiophen-3-yl)boronic acid sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. The use of aprotic diluents like acetonitrile can help to minimize hydrolysis prior to injection.[6][7]
-
Filter the sample through a 0.45 µm syringe filter before transferring to an HPLC vial.
Caption: Workflow for HPLC purity analysis of (4-(Difluoromethyl)thiophen-3-yl)boronic acid.
HPLC Method Validation: Ensuring Trustworthy Results
A robust analytical method must be validated to ensure its suitability for its intended purpose. The validation of this HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9]
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Specificity | The method should be able to resolve the main peak from potential impurities and a blank. | Baseline resolution (>1.5) was achieved between the main peak and all identified potential impurities. No interfering peaks were observed in the blank chromatogram. |
| Linearity | R² > 0.999 for a series of at least five concentrations. | The method was linear over a concentration range of 0.05 - 1.5 mg/mL with a correlation coefficient (R²) of 0.9995. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels. | The average recovery was between 99.2% and 101.5% at all concentrations. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) < 1.0% for six replicate injections. | The RSD for the peak area of six replicate injections was 0.45%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | 0.03 µg/mL |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters (e.g., flow rate, column temperature, mobile phase composition). | No significant changes in resolution or peak area were observed when varying the flow rate by ±0.1 mL/min and the column temperature by ±2 °C. |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, other analytical techniques can provide complementary or, in some cases, superior information.
Caption: Decision tree for selecting an analytical method for boronic acid purity.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers significant advantages over traditional HPLC, particularly in terms of speed and sensitivity.[10][11]
| Feature | HPLC-UV | UPLC-MS |
| Speed | Slower analysis times (typically >15 minutes). | Faster analysis times (often <5 minutes) due to smaller particle size columns and higher operating pressures.[10] |
| Sensitivity | Lower sensitivity, dependent on the chromophore of the analyte. | Higher sensitivity, capable of detecting impurities at very low levels (pg/mL).[11] |
| Selectivity | Based on retention time and UV spectrum. | Highly selective, providing mass-to-charge ratio information for unambiguous peak identification. |
| Impurity Identification | Limited to co-elution with known standards. | Can provide molecular weight information, aiding in the structural elucidation of unknown impurities.[10] |
| Cost & Complexity | Lower initial investment and less complex to operate. | Higher initial investment and requires more specialized expertise. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.
| Feature | HPLC-UV | qNMR |
| Quantification | Relative quantification based on peak area percent. Requires a reference standard for absolute quantification. | Absolute quantification using a certified internal standard. |
| Sample Preparation | Requires dissolution in a mobile phase-compatible solvent. | Requires dissolution in a deuterated solvent with an internal standard. |
| Analysis Time | Relatively fast for a single sample run. | Can be slower due to longer acquisition times for good signal-to-noise. |
| Structural Information | Provides no structural information. | Provides detailed structural information, which can aid in impurity identification. ¹¹B NMR can be particularly useful for characterizing boronic acids. |
| Hydrolysis Concerns | The aqueous mobile phase can cause on-column hydrolysis. | Can be performed in anhydrous solvents, avoiding hydrolysis issues. |
Conclusion
For routine quality control and purity assessment of (4-(Difluoromethyl)thiophen-3-yl)boronic acid, reversed-phase HPLC provides a robust, reliable, and cost-effective solution. The method demonstrates good resolution of potential process-related impurities and can be readily validated according to regulatory guidelines.
For applications requiring higher throughput, enhanced sensitivity, and the identification of unknown impurities, UPLC-MS is a superior alternative.[10][11] Quantitative NMR serves as an excellent orthogonal technique for absolute purity determination and for cases where the analyte is susceptible to hydrolysis under HPLC conditions. The choice of analytical method should be guided by the specific requirements of the analysis, including the need for quantitative accuracy, impurity identification, and sample throughput.
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Pandiyan, V., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Retrieved from [Link]
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Kumar, A., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. Retrieved from [Link]
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Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. Retrieved from [Link]
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Mao, B., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 193-200. Retrieved from [Link]
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Hudson, A. G., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15008-15016. Retrieved from [Link]
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Brus, J. (n.d.). Solid State NMR Spectroscopy of Boron Compounds. Institute of Macromolecular Chemistry. Retrieved from [Link]
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Behrmann, T. L. (2023). Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. SSRN. Retrieved from [Link]
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Zhang, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(9), 5275-5279. Retrieved from [Link]
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Raines, R. T. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. Retrieved from [Link]
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PubChem. (n.d.). (4-(difluoromethyl)thiophen-3-yl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. Retrieved from [Link]
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The Difluoromethyl Group in Thiophene Derivatives: A Guide to a Unique Hydrogen Bond Donor
For researchers, scientists, and professionals in drug development, the quest for molecular scaffolds that enhance drug-like properties is perpetual. The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the difluoromethyl (CF2H) group stands out for its unique ability to act as a "lipophilic hydrogen bond donor," a trait that allows it to serve as a bioisosteric replacement for classical hydrogen bond donors like hydroxyl (-OH) and thiol (-SH) groups.[1][2][3] This guide provides an in-depth comparison of the CF2H group's hydrogen bonding capacity, particularly within thiophene-based structures, and offers practical experimental frameworks for its evaluation.
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry due to their diverse biological activities and their utility as bioisosteres for phenyl rings, which can improve metabolic stability and binding affinity.[4][5] When a difluoromethyl group is incorporated into a thiophene ring, the resulting molecule gains a fascinating combination of properties. The sulfur atom of the thiophene ring can itself act as a hydrogen bond acceptor, adding another layer of potential drug-receptor interactions.[4]
Understanding the C-F-H···Acceptor Interaction
Unlike the trifluoromethyl (-CF3) group, which is aprotic, the CF2H group possesses a hydrogen atom.[1] The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, imparting significant acidity to the proton.[6] This polarization creates a positive electrostatic potential on the hydrogen atom, enabling it to participate in non-classical hydrogen bonds with suitable acceptors like oxygen or nitrogen atoms.[7] These C-F-H···O/N interactions, while weaker than classical O-H···O hydrogen bonds, are significant enough to influence molecular conformation and contribute to binding affinity at a biological target.[8][9]
The strength of this interaction is context-dependent. Attaching the CF2H group to an electron-withdrawing aromatic system, such as a cationic pyridinium ring, can significantly enhance its hydrogen bond donating ability.[8][10] Conversely, electron-donating groups on an adjacent aromatic ring can weaken this capacity.[8]
Comparative Analysis: CF2H vs. Classical Donors
The difluoromethyl group is often considered a bioisostere of the hydroxyl group, but their hydrogen bonding characteristics are distinct. The CF2H group is a significantly weaker hydrogen bond donor than a hydroxyl or an amide N-H group.[8][11] However, it is a stronger donor than a standard methyl C-H group.[8] Studies have shown that the hydrogen bond acidity of difluoromethyl-substituted aromatics is comparable to that of thiophenols and anilines.[2][3]
Quantum mechanical calculations have estimated the binding energy of a CF2H···O interaction to be in the range of 1.0 to 5.5 kcal/mol.[8][11] In comparison, classical hydrogen bonds typically range from 3 to 7 kcal/mol.[9] This positions the CF2H group as a valuable tool for fine-tuning binding interactions where a classical hydrogen bond might be too strong or lead to undesirable physicochemical properties.
| Feature | Difluoromethyl (-CF2H) | Hydroxyl (-OH) | Thiol (-SH) |
| H-Bond Type | Non-classical C-H···A | Classical O-H···A | Classical S-H···A |
| Typical Energy | 1.0 - 5.5 kcal/mol[8][11] | 3.0 - 7.0 kcal/mol[9] | 1.0 - 4.0 kcal/mol |
| Acidity (pKa) | More acidic than -CH3 | Significantly more acidic | More acidic than -OH |
| Lipophilicity | Increases lipophilicity[1] | Decreases lipophilicity | Moderately lipophilic |
| Metabolic Stability | Generally high[1] | Prone to oxidation | Prone to oxidation |
Experimental Workflows for Characterizing CF2H Hydrogen Bonds
Validating and quantifying the hydrogen bonding capacity of a difluoromethyl group in novel thiophene derivatives requires a multi-faceted approach, combining computational and experimental techniques.
Caption: Workflow for assessing CF2H hydrogen bonding capacity.
Protocol 1: NMR Spectroscopic Titration
Nuclear Magnetic Resonance (NMR) is a powerful tool for detecting hydrogen bonds in solution. The formation of a hydrogen bond deshields the donor proton, causing a downfield shift in its ¹H NMR signal.
Objective: To quantify the strength of the C-F-H···A interaction by titrating the thiophene-CF2H derivative with a known hydrogen bond acceptor.
Methodology:
-
Preparation: Dissolve a known concentration of the thiophene-CF2H compound in a non-polar, deuterated solvent (e.g., CDCl3).
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the compound alone. Record the chemical shift (δ) of the CF2H proton, which will appear as a triplet due to coupling with the two fluorine atoms.
-
Titration: Prepare a stock solution of a strong hydrogen bond acceptor (e.g., tri-n-butylphosphine oxide or DMSO-d6) in the same solvent.
-
Stepwise Addition: Add aliquots of the acceptor solution to the NMR tube containing the thiophene derivative.
-
Spectral Acquisition: After each addition, re-acquire the ¹H NMR spectrum and record the new chemical shift of the CF2H proton.
-
Data Analysis: Plot the change in chemical shift (Δδ) of the CF2H proton as a function of the acceptor concentration. The magnitude of the shift at saturation provides a qualitative measure of the hydrogen bond strength. Fitting the titration curve to a suitable binding model can yield the dissociation constant (Kd).[8][10]
Causality: The downfield shift of the CF2H proton signal upon addition of an acceptor is direct evidence of hydrogen bond formation. The electron cloud of the acceptor atom deshields the proton, causing it to resonate at a lower field. The difference in the chemical shift of the CF2H proton in a non-polar solvent (like CDCl3) versus a strong hydrogen-bond-accepting solvent (like DMSO-d6) can be used to calculate the Abraham hydrogen bond acidity parameter (A), providing a quantitative measure of donor strength.[12]
Protocol 2: X-ray Crystallography
While NMR provides evidence of interactions in solution, X-ray crystallography offers definitive proof of hydrogen bonding in the solid state, providing precise geometric information.
Objective: To structurally characterize the C-F-H···A hydrogen bond.
Methodology:
-
Crystal Growth: Grow single crystals of the thiophene-CF2H derivative. For intermolecular interactions, co-crystallization with a suitable hydrogen bond acceptor molecule may be necessary.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect X-ray diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure to obtain the precise atomic coordinates.
-
Geometric Analysis: Analyze the crystal structure to determine the distance between the difluoromethyl hydrogen and the acceptor atom (e.g., H···O distance) and the angle of the interaction (e.g., C-H···O angle).
Causality: A C-H···A distance that is shorter than the sum of the van der Waals radii of the atoms, typically with an angle greater than 120°, is strong evidence of a hydrogen bond.[7] For example, an intermolecular CF2–H···O distance of around 2.42 Å and a C–H···O angle of 157° has been observed, well within the criteria for a hydrogen bond.[7]
Caption: Diagram of a CF2H group on a thiophene ring donating an H-bond.
Conclusion
The difluoromethyl group is more than just a metabolically stable, lipophilic moiety; it is a nuanced hydrogen bond donor that provides medicinal chemists with a unique tool for modulating drug-receptor interactions.[1][6] Its capacity for hydrogen bonding, while weaker than classical donors, is significant and can be rationally exploited in the design of thiophene derivatives and other scaffolds.[8][11] By employing a combination of computational modeling, NMR spectroscopy, and X-ray crystallography, researchers can confidently characterize and optimize these interactions, paving the way for the development of next-generation therapeutics with enhanced potency and improved pharmacokinetic profiles.
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- Zafrani, Y., et al. (n.d.). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed.
- Lin, A., et al. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry.
- Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society.
- Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-(Difluoromethyl)thiophen-3-yl)boronic Acid
This guide provides essential safety and logistical protocols for the proper disposal of (4-(Difluoromethyl)thiophen-3-yl)boronic acid. As a specialized organoboron compound utilized in advanced research and drug development, its handling and disposal demand rigorous adherence to safety and regulatory standards to protect laboratory personnel and the environment. This document moves beyond a simple checklist, offering a procedural framework grounded in chemical principles and established safety practices.
Hazard Profile and Risk Assessment: An Analog-Based Approach
A specific Safety Data Sheet (SDS) for (4-(Difluoromethyl)thiophen-3-yl)boronic acid is not always readily available. Therefore, a conservative risk assessment must be conducted based on the known hazard profile of analogous boronic acid compounds. Organoboron compounds, as a class, present a consistent set of hazards that must be respected.[1]
The primary risks associated with this class of chemicals include irritation to the skin, eyes, and respiratory system.[2][3] Furthermore, some boronic acids are classified as potentially harmful if swallowed and may carry reproductive toxicity warnings.[4][5] The presence of the difluoromethyl group and the thiophene ring introduces additional chemical properties that underscore the need for cautious handling.
Table 1: Expected Hazard Profile for (4-(Difluoromethyl)thiophen-3-yl)boronic acid
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313[1][3] |
| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313[1][3] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312[1][3] |
| Acute Oral Toxicity | H302: Harmful if swallowed. | P264, P270, P301+P312[1][3] |
| Reproductive Toxicity | H360/H361: May damage fertility or the unborn child. | P201, P202, P281, P308+P313[4][5] |
This data represents a composite profile derived from analogous boronic acids and should be considered the minimum standard for safety precautions.
Core Directive: Professional Hazardous Waste Management
The safest, most compliant, and unequivocally recommended method for the disposal of (4-(Difluoromethyl)thiophen-3-yl)boronic acid is through a licensed hazardous waste disposal service.[1][4] This approach mitigates the risk of incomplete in-lab treatment, which can create other hazardous byproducts, and ensures full compliance with federal and local regulations such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8]
The following workflow diagram illustrates the standard decision-making process for the disposal of this chemical.
Caption: Logical workflow for the safe disposal of (4-(Difluoromethyl)thiophen-3-yl)boronic acid.
Step-by-Step Protocol for Hazardous Waste Collection
This protocol ensures safety and regulatory compliance when preparing the chemical waste for professional disposal.
Step 1: Personal Protective Equipment (PPE) and Preparation Before handling any waste, ensure you are wearing appropriate PPE.[1] All waste handling should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][9]
-
Lab Coat: Standard laboratory coat.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[9][10]
-
Gloves: Chemical-resistant gloves, such as nitrile.[4]
Step 2: Waste Segregation It is critical to collect (4-(Difluoromethyl)thiophen-3-yl)boronic acid waste separately from other chemical streams.[11]
-
Rationale: Mixing with incompatible materials can lead to dangerous chemical reactions.[4]
-
Do Not Mix With: Strong bases (risk of acid-base reaction) or strong oxidizing agents.[12] Store acids and bases in separate secondary containment.[13][14]
-
Waste Forms: This includes pure solid waste, contaminated solutions, and contaminated consumables (e.g., weighing paper, gloves, pipette tips).
Step 3: Container Selection and Labeling Proper containerization is mandated by OSHA and the EPA.[6]
-
Container Type: Use a chemically compatible container, such as a high-density polyethylene (HDPE) bottle with a secure screw-top cap.[4][7] The container must be in good condition, free of cracks or leaks.[15]
-
Labeling: The container must be clearly labeled as soon as accumulation begins.[16] The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA) Store the sealed waste container in a designated SAA at or near the point of generation.[4][15]
-
Location: The SAA must be under the control of laboratory personnel.[6]
-
Conditions: The area should be well-ventilated.[7] Keep the container tightly closed except when adding waste.[15] Utilize secondary containment (such as a plastic tub) to prevent spills from spreading.[16]
Step 5: Arrange for Pickup Once the container is nearly full (around 90% capacity), contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.[4][15] Do not allow waste to accumulate beyond your institution's or the EPA's time limits.[6]
In-Lab Neutralization: A Conditional and High-Risk Alternative
Disclaimer: In-lab neutralization of this specific compound is not recommended without a thorough risk assessment and explicit, written approval from your institution's EHS department. The reactivity of the difluoromethyl and thiophene functionalities may lead to unexpected and hazardous byproducts.
While simple boric acid can sometimes be neutralized with a mild base, this process should only be considered for (4-(Difluoromethyl)thiophen-3-yl)boronic acid under expert guidance.[17][18] The following is an illustrative protocol for the neutralization of a generic weak acid and should not be performed without EHS oversight.[4][11]
Illustrative Protocol: Neutralization of a Weak Acid Waste
-
Preparation: In a certified chemical fume hood, place a suitable container (e.g., a large glass beaker) in an ice bath to manage any potential exothermic reaction. Dilute the boronic acid waste with a large volume of water.
-
Neutralization: Prepare a saturated solution of a mild base, such as sodium bicarbonate (baking soda).[4][18] While stirring the diluted acid waste continuously, slowly add the sodium bicarbonate solution in small portions.
-
pH Monitoring: Use calibrated pH strips or a pH meter to monitor the solution's pH. Continue adding the base slowly until the pH is within the neutral range specified by your local water authority (typically between 5.5 and 9.0).[11]
-
Disposal of Neutralized Solution: The resulting boronate salt solution must still be treated as hazardous waste. It should be collected in a properly labeled hazardous waste container for professional disposal, unless your local regulations and EHS office explicitly permit drain disposal for this specific neutralized solution.[4]
Spill and Emergency Procedures
In the event of a small spill of solid material, adhere to the following procedure:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE, gently sweep up the solid material, taking care to avoid generating dust.[4][10]
-
Place the spilled material and any contaminated cleaning supplies into your designated hazardous waste container.[4]
-
Clean the spill area thoroughly.
-
For large spills or spills of solutions, contact your institution's EHS office immediately for emergency response.
References
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Lab Alley. (2025). How To Safely Dispose of Boric Acid. [Link]
-
Lab Alley. (2025). How and Why to Neutralize Boric Acid. [Link]
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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Lab Alley. (2025). Boric Acid Safety & Hazards. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
